Nickel;silicon
Description
Significance in Contemporary Materials Research
The primary driver for the intense research into nickel silicides is their application in the semiconductor industry. ontosight.ai As the dimensions of integrated circuits continue to shrink, the performance of contact materials becomes increasingly critical. Nickel silicides, especially nickel monosilicide (NiSi), have emerged as a leading candidate to form low-resistance contacts in these advanced devices. nanotrun.comresearchgate.net Their low electrical resistivity, favorable formation temperature, and minimal silicon consumption during fabrication make them ideal for creating efficient and reliable connections in transistors and memory devices. nanotrun.comresearchgate.net Beyond microelectronics, nickel silicides show promise as protective coatings for superalloys and stainless steel due to their resistance to corrosion, oxidation, and wear. nanotrun.comwikipedia.org Furthermore, their catalytic properties are being explored for applications such as the hydrogenation of unsaturated hydrocarbons. nanotrun.comwikipedia.org
Overview of Nickel Silicide Phases and Their Relevance
The nickel-silicon binary system is characterized by the existence of several stable intermetallic compounds, each with distinct properties and relevance. wikipedia.orgnist.gov The formation of these phases is highly dependent on factors such as the reaction temperature and the initial ratio of nickel to silicon. acs.orgresearchgate.net The most commonly encountered nickel silicide phases include Ni₃Si, Ni₃₁Si₁₂, Ni₂Si, Ni₃Si₂, NiSi, and NiSi₂. wikipedia.orgnist.gov
The sequence of phase formation when a thin nickel film is heated on a silicon substrate typically begins with the nickel-rich phase Ni₂Si, followed by the formation of NiSi at higher temperatures. researchgate.net NiSi is often the most desired phase in microelectronics due to its very low electrical resistivity. researchgate.netnist.gov At even higher temperatures, the silicon-rich phase NiSi₂ can form. researchgate.net Understanding the formation and stability of these different phases is crucial for controlling the properties of the resulting material for specific applications. acs.org
Interactive Data Table: Nickel Silicide Phases and Their Formation
| Phase | Formation Temperature (°C) | Crystal Structure |
| Ni₂Si | ~200-350 | Orthorhombic |
| NiSi | ~350-700 | Orthorhombic |
| NiSi₂ | >700 | Cubic |
Structure
2D Structure
Properties
CAS No. |
12035-57-3 |
|---|---|
Molecular Formula |
NiSi |
Molecular Weight |
86.778 g/mol |
IUPAC Name |
nickel;silicon |
InChI |
InChI=1S/Ni.Si |
InChI Key |
PEUPIGGLJVUNEU-UHFFFAOYSA-N |
SMILES |
[Si].[Ni] |
Canonical SMILES |
[Si].[Ni] |
Synonyms |
Nickel silicide (NiSi) |
Origin of Product |
United States |
Research Findings on Nickel Silicide Properties
Thermodynamic Properties
The thermodynamic stability of nickel silicide phases is a critical factor in their formation and application. The enthalpy of formation, a measure of the energy released or absorbed during the creation of the compound, plays a key role. Studies have shown that the formation of nickel silicides is an exothermic process. nist.gov For instance, the formation enthalpy for various nickel silicide alloys has been calculated, with values around -51.28 kJ/mol and -49.57 kJ/mol for certain binary systems. um.edu.my The addition of other metals, such as zirconium, can further influence the formation enthalpy and enhance the thermal stability of the monosilicide phase. um.edu.my The sequence of phase formation is also governed by thermodynamic principles, with the system tending towards the most stable phase under given conditions. aip.org
Mechanical Properties
Nickel silicides generally possess good mechanical properties, including hardness and wear resistance, which makes them suitable for applications requiring durable materials. nanorh.comcore.ac.uk The addition of elements like carbon to nickel silicide alloys has been shown to refine the microstructure and increase microhardness through solid solution strengthening. researchgate.net The mechanical integrity of nickel silicide films is crucial in microelectronic devices, as mechanical stress can impact their performance and reliability. scientific.net
Electrical Properties
The electrical properties of nickel silicides are central to their importance in microelectronics. wikipedia.org These compounds are metallic conductors, with their resistivity varying depending on the specific phase. wikipedia.orgnist.gov Nickel monosilicide (NiSi) is particularly valued for its low electrical resistivity, which is in the range of 10.5–18 µΩ·cm, approaching that of pure nickel. researchgate.netwikipedia.org Other phases have higher resistivities; for example, Ni₂Si has a resistivity of 24–30 μΩ·cm, and NiSi₂ has a resistivity of 34–50 μΩ·cm. wikipedia.org The nickel-rich silicides, such as Ni₃₁Si₁₂, exhibit even higher resistivity. wikipedia.org The low resistivity of NiSi is a key reason for its use as a contact material in transistors, as it minimizes parasitic resistance and improves device speed. nanotrun.com The electrical resistance of NiSi is also influenced by temperature and applied magnetic fields. nist.gov
Interactive Data Table: Electrical Resistivity of Nickel Silicide Phases
| Phase | Resistivity (μΩ·cm) |
| NiSi | 10.5–18 |
| Ni₂Si | 24–30 |
| NiSi₂ | 34–50 |
| Ni₃₁Si₁₂ | 90–150 |
Optical Properties
The optical properties of nickel silicides, such as their refractive index (n) and extinction coefficient (k), have been investigated using techniques like ellipsometry. aip.org These properties are important for applications in optoelectronics. The optical properties vary between the different silicide phases. nih.govspiedigitallibrary.org For example, the real (n) and imaginary (k) parts of the refractive index for Ni₂Si, NiSi, and NiSi₂ have been measured in the visible light spectrum. aip.org Metal-rich silicides tend to have optical spectra similar to the constituent metal, while silicon-rich silicides exhibit distinct features. spiedigitallibrary.org
Catalytic Properties
Nickel silicides have shown potential as catalysts in various chemical reactions. wikipedia.org NiSi has been investigated as a catalyst for the hydrogenation of unsaturated hydrocarbons. nanotrun.comwikipedia.org Intermetallic nickel silicide catalysts have demonstrated high activity and stability in the hydrogenation of a wide range of compounds, including nitroarenes, carbonyls, and nitriles. nih.gov These catalysts can be prepared through straightforward procedures and offer a promising alternative to traditional catalysts like Raney nickel and those based on precious metals. nih.govresearchgate.net The presence of silicon in the nickel lattice is believed to play a key role in enhancing the catalytic activity. nih.gov Nickel silicide nanoparticles supported on silica (B1680970) have also been proposed as alternative catalysts. nanotrun.comwikipedia.org
Thin Film Silicidation via Thermal Annealing
The most common approach for forming nickel silicide thin films is through the solid-state reaction of a nickel film with a silicon substrate at elevated temperatures. ontosight.ai This process, known as thermal annealing, induces interdiffusion of nickel and silicon atoms, leading to the sequential formation of different nickel silicide phases. The resulting phase is highly dependent on the annealing temperature.
A typical phase formation sequence as a function of temperature is as follows:
Ni₂Si: Forms at lower temperatures, generally in the range of 200–350°C.
NiSi: The desired low-resistivity phase, forms at temperatures between 350°C and 750°C.
NiSi₂: A higher-resistivity phase, nucleates at temperatures above 750°C.
A two-step annealing process is often employed to achieve a uniform, low-resistance NiSi film. globalsino.com The first anneal at a lower temperature (e.g., 300–350°C) forms the Ni₂Si phase. globalsino.com After selectively removing the unreacted nickel, a second, higher-temperature anneal (e.g., 550–600°C) transforms the Ni₂Si into the desired NiSi phase. globalsino.com The presence of alloying elements like platinum can be used to delay the formation of the high-resistivity NiSi₂ phase at higher temperatures. aip.org
Rapid Thermal Processing (RTP) is a widely used annealing technique for nickel silicide formation. researchgate.net RTP involves rapidly heating the wafer to the desired temperature for a short duration, typically on the order of seconds. iyte.edu.tr This allows for precise control over the silicidation reaction, minimizing thermal budget and preventing unwanted phase transformations. aip.org The process is typically carried out in a nitrogen atmosphere to prevent oxidation of the nickel film. iyte.edu.trresearchgate.net
Studies have investigated the impact of initial nickel film thickness and annealing time on the resulting silicide phase. For instance, annealing nickel films of varying thicknesses (7.0 to 89 nm) at 850°C for 60 seconds using RTP results in the formation of NiSi₂ films. iyte.edu.tr The sheet resistance of the resulting silicide films is a key parameter that is closely monitored and depends on the annealing temperature and the phase formed. aip.orgresearchgate.net
Millisecond annealing techniques, such as laser spike annealing (LSA), offer even shorter annealing times, on the order of milliseconds. google.comresearchgate.net This ultra-fast heating can provide advantages over conventional RTP, including reduced dopant diffusion and improved device performance. researchgate.net Millisecond annealing can be used in a two-step process to form nickel silicide. google.com The first anneal, at a temperature between 280°C and 350°C for less than 10 milliseconds, forms an initial silicide layer. google.com After removing unreacted nickel, a second anneal between 400°C and 550°C for a similar duration completes the formation of the desired nickel silicide phase. google.com The stress in the resulting Ni(Pt)Si film has been shown to be significantly higher after millisecond laser annealing compared to standard RTP. aip.org
Direct Silicification Methods
Direct silicification involves the reaction of a nickel surface with a silicon-containing gas, such as silane (B1218182) (SiH₄). researchgate.netnih.gov This method allows for the formation of various nickel silicide phases by controlling the reaction temperature. researchgate.net For instance, nickel silicide nanowire arrays have been synthesized by the decomposition of SiH₄ on a nickel foil at 650°C. researchgate.net This technique is particularly useful for creating three-dimensional nanostructures. scientific.netpdx.edu The growth of nickel silicide nanowires via the thermal decomposition of silane on nickel surfaces has been demonstrated in the temperature range of 370 to 420°C. pdx.edu
Reactive Multilayer Fabrication
Reactive multilayer fabrication involves depositing alternating nanoscale layers of nickel and silicon. acs.orggoogle.com These multilayers store a significant amount of chemical energy. acs.org When ignited by an external stimulus like a laser pulse, a self-propagating exothermic reaction occurs, leading to the rapid formation of nickel silicide. acs.orgaip.org The resulting silicide phase can be controlled by the bilayer thickness of the Ni/Si multilayers. acs.org For example, in equiatomic Ni/Si multilayers, bilayer thicknesses less than 90 nm primarily yield NiSi₂, while thicknesses exceeding 130 nm result in NiSi. acs.org This method allows for the ultrafast growth of large-scale, single-phase nickel silicide films. acs.org The reaction front in these explosive silicidation events can reach temperatures of approximately 1565 K and travel at velocities of 22 to 27 m/s. aip.org
Vapor-Phase Growth Techniques
Vapor-phase growth techniques involve the deposition of nickel and silicon from gaseous precursors onto a substrate. Chemical Vapor Deposition (CVD) is a prominent method in this category for synthesizing nickel silicide nanowires and thin films. om-cao.comrsc.org In a typical CVD process for nickel silicide nanowires, a silicon source gas like silane (SiH₄) is decomposed on a heated nickel substrate. pdx.edursc.org The growth temperature is a critical parameter, with optimal conditions for producing long, high-density NiSi nanowires found to be around 375°C. aip.org By varying the CVD conditions, different nickel silicide phases, including NiSi, Ni₂Si, and Ni₃Si₂, can be synthesized in the form of nanowires. pdx.edu
Chemical Vapor Deposition of Nickel Silicides
Chemical Vapor Deposition (CVD) is a versatile technique for producing nickel silicide thin films and nanostructures. ontosight.ai This method involves the reaction of volatile precursor gases on a heated substrate to form a solid film.
One approach to CVD involves using a nickel-containing precursor and a silicon source gas. For instance, nickel silicide films can be deposited at temperatures as low as 160°C using a Ni(PF3)4/Si3H8 gas system. researchgate.net The resulting films are polycrystalline with low crystallinity and may contain phases such as Ni2Si and Ni5Si2. researchgate.net Another study utilized (MeCp)2Ni as a nickel precursor with Si3H8, which allowed for the formation of a conformal NiSi film with a flat interface on a silicon substrate. researchgate.net
Direct-liquid-evaporation CVD (DLE-CVD) has also been employed, where a liquid precursor solution, such as Ni(MeC(NtBu)2)2 in tetradecane, is vaporized and introduced into the deposition chamber. aip.org This method has been used to conformally deposit nickel films in high-aspect-ratio silicon trenches, which are then reacted to form nickel monosilicide. aip.org Similarly, direct liquid injection (DLI)-CVD has been used to deposit nickel nitride films, which can then be converted to nickel silicide (NiSi) upon annealing at temperatures above 400°C. ibm.com
CVD is also a prominent method for synthesizing nickel silicide nanowires. By decomposing silane (SiH4) gas on nickel surfaces, nickel silicide nanowires can be grown at temperatures ranging from 320 to 420°C. pdx.eduresearchgate.net The phase and morphology of the resulting nanostructures can be controlled by adjusting parameters like reaction temperature and the flow rate of the silicon source gas. researchgate.net For example, dense, single-crystalline nanowires of Ni2Si, Ni3Si2, and NiSi have been synthesized on Ni foam by varying the temperature between 450 and 600°C. researchgate.net A nickel transport CVD method has also been used to create high-quality, single-crystalline nanowire arrays of NiSi2, Ni2Si, and Ni31Si12. rsc.org
Table 1: Comparison of CVD Methods for Nickel Silicide Synthesis
| CVD Technique | Nickel Precursor | Silicon Precursor | Deposition Temperature | Resulting Phases |
|---|---|---|---|---|
| Conventional CVD | Ni(PF3)4 | Si3H8 | ~160°C | Ni2Si, Ni5Si2 researchgate.net |
| Conventional CVD | (MeCp)2Ni | Si3H8 | 300°C | NiSi researchgate.net |
| DLE-CVD | Ni(MeC(NtBu)2)2 | Silicon Substrate | 160°C (deposition) | NiSi aip.org |
| DLI-CVD | Bis(N, N′ -di- tert -butylacetamidinato) nickel(II) | Silicon Substrate | >400°C (annealing) | NiSi ibm.com |
| SiH4 Decomposition | Ni foil/film | SiH4 | 320-420°C | Nickel Silicide Nanowires pdx.eduresearchgate.net |
Physical Vapor Deposition Approaches
Physical Vapor Deposition (PVD) represents another major class of techniques for synthesizing nickel silicide films. aip.org PVD methods involve the physical transfer of material from a source to a substrate. Sputtering is a common PVD technique where a target material is bombarded with ions, causing atoms to be ejected and deposited on the substrate. americanelements.com
In a typical process, a thin film of nickel is deposited onto a silicon wafer using PVD. google.com Subsequent annealing at elevated temperatures (ranging from 300°C to 700°C) causes the nickel to react with the silicon, forming a nickel silicide layer. google.comchalcogen.ro The phase of the nickel silicide formed depends on the annealing temperature, with Ni2Si typically forming at lower temperatures (around 200°C) and transforming to NiSi at higher temperatures (above 350°C). chalcogen.ro
PVD is widely used in the microelectronics industry for creating contacts in semiconductor devices. aip.org High-purity nickel silicide sputtering targets are used to deposit thin films for these applications. americanelements.com The process allows for the deposition of uniform nickel layers over complex topographies, which are then converted to silicide through thermal processing. google.com
Nanomaterial Synthesis Routes
The synthesis of nickel silicide nanomaterials, including nanowires and nanoparticles, has garnered significant interest due to their unique properties and potential applications in nanoelectronics and catalysis. wikipedia.orgnanorh.com
Nanowire Growth Mechanisms
Several mechanisms have been identified for the growth of nickel silicide nanowires. Unlike the common vapor-liquid-solid (VLS) mechanism used for many semiconductor nanowires, nickel silicide nanowire growth often proceeds through solid-state reactions. aip.org
One prominent mechanism is Metal-Induced Growth (MIG) . In this process, a thin nickel film is deposited on a silicon-containing substrate (like SiO2), followed by the deposition of silicon. researchgate.netresearchgate.net Upon heating, a nickel silicide layer forms, which then catalyzes the growth of nanowires. researchgate.net This method has been used to grow single-crystal NiSi nanowires at 575°C. researchgate.netresearchgate.net The diffusion of nickel into the silicon is a key step in this process. pdx.eduresearchgate.net
Another approach involves the direct reaction of a nickel substrate with a silicon-containing gas, such as silane (SiH4), via CVD. pdx.edunih.gov The decomposition of silane on the nickel surface provides the silicon necessary for silicide formation and subsequent nanowire growth. pdx.edu The growth temperature plays a crucial role, with optimal conditions for long, high-density NiSi nanowires found at 375°C. aip.org
Solid-state reactions between pre-synthesized silicon nanowires and a coated nickel layer also lead to the formation of nickel silicide nanowires. nih.gov Annealing these structures causes nickel to diffuse into the silicon nanowire, converting it into a nickel silicide nanowire. nih.gov
Table 2: Nickel Silicide Nanowire Growth Parameters
| Growth Method | Key Process | Temperature | Resulting Nanowires |
|---|---|---|---|
| Metal-Induced Growth (MIG) | Spontaneous reaction between Ni and sputtered Si on a heated substrate. researchgate.netresearchgate.net | 575°C | Single-crystal NiSi nanowires. researchgate.net |
| Chemical Vapor Deposition (CVD) | Decomposition of silane (SiH4) on a Ni surface. pdx.eduresearchgate.net | 370-420°C | Nickel silicide nanowires. pdx.edu |
| Solid-State Reaction | Annealing of Ni-coated Si nanowires. nih.gov | >700°C | Ni silicide/Si heterostructure or full Ni silicide nanowires. nih.gov |
Nanoparticle Synthesis
Nickel silicide nanoparticles can be synthesized through various routes, including solution-phase chemistry and solid-state reactions. nanorh.comacs.org A solution-based method involves the reaction of nickel nanoparticles with a silicon precursor, such as monophenylsilane, in a high-boiling-point solvent like trioctylamine (B72094) at 375°C to form colloidal Ni2Si nanoparticles. acs.orgnih.gov
Solid-state metathesis reactions have also been used. For example, reacting NiCl2 with CaSi2 at temperatures between 350°C and 600°C can produce nanocomposites containing various nickel silicide phases. tytlabs.co.jp The specific phase formed is dependent on the reaction temperature. tytlabs.co.jp
Reverse Rochow Reaction for Nickel Silicide Nanoparticles
A notable method for synthesizing single-phase Ni2Si nanoparticles is the Reverse Rochow Reaction . rsc.org This process utilizes organosilanes, such as (CH3)nSiCl4−n, as the silicon source, which react with nickel nanoparticles. rsc.orgrsc.org The reaction involves the catalytic reduction and decomposition of the organosilane on the surface of the nickel nanoparticles, leading to the diffusion of silicon atoms and the formation of nickel silicide. rsc.orgresearchgate.net
This method allows for control over the crystalline size and phase of the resulting nickel silicide nanoparticles by adjusting the type of organosilane and the reaction time. rsc.orgresearchgate.net The synthesis is typically carried out at a relatively low temperature of 450°C. rsc.org This technique has been shown to produce single-phase Ni2Si nanoparticles with specific magnetic properties that are dependent on particle size. rsc.orgresearchgate.net
Table 3: Compound Names
| Compound Name |
|---|
| Nickel |
| Silicon |
| Nickel Silicide (NiSi) |
| Di-nickel Silicide (Ni2Si) |
| Nickel-rich Silicide (Ni3Si) |
| Ni31Si12 |
| Ni3Si2 |
| Di-silicon Nickel (NiSi2) |
| Ni5Si2 |
| Silane (SiH4) |
| Trisilane (Si3H8) |
| Nickel Tetracarbonyl Phosphine [Ni(PF3)4] |
| Bis(methylcyclopentadienyl)nickel [(MeCp)2Ni] |
| Bis(N,N'-di-tert-butylacetamidinato) nickel(II) |
| Tetradecane |
| Nickel Nitride |
| Silicon Dioxide (SiO2) |
| Monophenylsilane |
| Trioctylamine |
| Nickel(II) Chloride (NiCl2) |
| Calcium Silicide (CaSi2) |
| Organosilanes [(CH3)nSiCl4-n] |
| Nickel Formate |
| Carbon |
| Titanium Silicide (TiSi2) |
| Cobalt Silicide (CoSi2) |
| Gold (Au) |
| Palladium (Pd) |
| Palladium Silicide (Pd2Si) |
| Copper Silicide (Cu3Si) |
| Iron Silicide (Fe5Si3, Fe3Si) |
| Germanium (Ge) |
| Nickelocene |
| Disilane (Si2H6) |
| Oxygen (O2) |
| Platinum (Pt) |
Phase Formation Kinetics and Thermodynamics in Nickel Silicides
Sequential Phase Formation Pathways
The reaction between nickel and silicon to form nickel silicides is a complex process involving the sequential formation of several distinct phases. The specific sequence and the temperatures at which these phases appear are influenced by various factors, including the initial thickness of the nickel film.
Formation Temperatures and Transition Sequences of Nickel Silicide Phases
The formation of nickel silicide phases is a thermally activated process. tuwien.ac.at Generally, the silicidation process is dominated by three main phases: Ni₂Si, NiSi, and NiSi₂. aip.org The typical sequence of phase formation from a reaction between a nickel film and a silicon substrate begins with the nickel-rich phase Ni₂Si at temperatures between 200°C and 350°C. osti.gov As the temperature increases to the range of 350°C to 750°C, the monosilicide NiSi is formed. aip.org This phase is particularly important for electronic device applications due to its low resistivity. aip.orgosti.gov At even higher temperatures, typically above 650°C-700°C, the silicon-rich phase NiSi₂ is formed. osti.govu-tokyo.ac.jp
However, this sequence can be more complex. A metastable hexagonal θ-Ni₂Si phase has been observed to form around 300°C, playing a role in the transition to NiSi. diva-portal.orgaip.org For thin nickel films (around 9 nm), the observed sequence is the transformation of the initial Ni into δ-Ni₂Si at approximately 230°C, followed by the appearance of a fiber-textured θ-Ni₂Si in a narrow temperature window around 300°C. aip.org Subsequently, both δ-Ni₂Si and NiSi are present, and at around 450°C, δ-Ni₂Si is consumed, leaving NiSi as the sole phase. aip.org
In some cases, particularly in nanowires, the formation of NiSi₂ can occur at much lower temperatures than in bulk or thin-film reactions, sometimes as the first nucleated phase. u-tokyo.ac.jp This suggests that interfacial lattice matching can be a more dominant factor than bulk formation energy in nanoscale systems. u-tokyo.ac.jp
Interactive Table: Nickel Silicide Phase Formation Temperatures
| Phase | Formation Temperature (°C) | Notes |
|---|---|---|
| δ-Ni₂Si | 200 - 350 osti.gov | The first phase to form in the typical sequence. osti.gov |
| θ-Ni₂Si | ~300 diva-portal.orgaip.org | A metastable hexagonal phase. diva-portal.orgaip.org |
| NiSi | 350 - 750 aip.org | The desirable phase for contacts due to low resistivity. aip.orgosti.gov |
| NiSi₂ | > 650 - 700 osti.govu-tokyo.ac.jp | The final, silicon-rich phase. osti.govu-tokyo.ac.jp |
Influence of Initial Film Thickness on Nickel Silicide Formation
The initial thickness of the nickel film has a significant impact on the phase formation sequence and the thermal stability of the resulting silicide layers. nus.edu.sgcambridge.org For nickel films thicker than approximately 5 nm, the typical sequential formation of δ-Ni₂Si, followed by NiSi, is observed. aip.org However, for ultrathin films (below 5 nm), the phase sequence changes dramatically. aip.orgaip.org In this "ultrathin" regime, the δ-Ni₂Si and NiSi phases may not form at all; instead, NiSi₂ can form at temperatures as low as 400°C. aip.org This is at least 300°C lower than its formation temperature in thicker films. aip.org
Studies have shown that for ultrathin films (e.g., 3 nm), an intermediate, homogeneous monosilicide NiSi phase can be observed in a narrow temperature range of 230°C to 290°C before the formation of a phase resembling cubic NiSi₂. diva-portal.org Regardless of the initial thickness (3 nm or 9 nm), the first silicide to form can be an epitaxial θ-Ni₂Si. aip.orgibm.comosti.gov
Furthermore, the thermal stability of the NiSi film is affected by its thickness. Thinner films tend to be less thermally stable, with the transformation from NiSi to NiSi₂ beginning at lower temperatures compared to thicker films. nus.edu.sgcambridge.org Agglomeration, a process where the film breaks up into islands, also occurs more readily in thinner films. nus.edu.sgcambridge.org For instance, in films with thicknesses ranging from 70 nm to 105 nm, the higher sheet resistance is linked to the gradual increase in NiSi₂ agglomeration. iyte.edu.tr
Reaction Mechanisms and Limiting Factors in Nickel Silicide Growth
The growth of nickel silicide layers is governed by complex reaction mechanisms, primarily involving the diffusion of atomic species. The rate of growth can be limited by either the diffusion process itself or the reactions occurring at the interfaces between the different phases.
Diffusion-Controlled Growth of Nickel Silicides
The formation of nickel silicides is widely recognized as a diffusion-controlled process. osti.govtechnion.ac.il The growth kinetics often exhibit a parabolic relationship with time, which is a hallmark of diffusion-limited reactions. tuwien.ac.attechnion.ac.il This means the thickness of the growing silicide layer is proportional to the square root of the annealing time. technion.ac.il
The growth of the di-nickel silicide (Ni₂Si) phase, for example, shows a parabolic dependence on time. tuwien.ac.at In contrast, the transformation to the mono-silicide (NiSi) phase can occur linearly with time, suggesting a different limiting factor in that stage. tuwien.ac.at This has led to the description of the Ni-Si system as a linear-parabolic system, where both diffusion and reaction rates play a role. tuwien.ac.at The activation energy for the diffusion-controlled growth of Ni₂Si has been reported to be around 1.4 ± 0.1 eV in lateral growth experiments. technion.ac.il For NiSi formation, the activation energy for the lattice diffusion process is approximately 1.70 eV. researchgate.net
A key aspect of the diffusion-controlled growth is identifying the dominant diffusing species. In the formation of metal-rich silicides like Ni₂Si, marker experiments have consistently shown that nickel atoms are the predominant mobile species. aip.orgmpg.deaip.org Nickel atoms diffuse through the growing Ni₂Si layer to react with silicon at the Ni₂Si/Si interface. aip.orgcaltech.edu
The situation is different for the formation of the monosilicide (NiSi) and disilicide (NiSi₂) phases. In these cases, silicon atoms are generally reported to be the dominant diffusing species. aip.org During the transformation of Ni₂Si to NiSi, silicon atoms migrate from the silicon substrate through the growing NiSi layer to the NiSi/Ni₂Si interface. aip.org However, some studies using implanted oxygen as a diffusion marker have suggested that nickel is the diffusing species during NiSi formation. caltech.edu This highlights the complexity and potential variability of the diffusion mechanisms.
Interactive Table: Dominant Diffusing Species in Nickel Silicide Formation
| Silicide Phase | Dominant Diffusing Species | Method of Determination |
|---|---|---|
| Ni₂Si | Nickel (Ni) aip.orgmpg.deaip.org | Marker experiments aip.orgmpg.deaip.org |
| NiSi | Silicon (Si) aip.org / Nickel (Ni) caltech.edu | Marker experiments, ab initio calculations aip.orgcaltech.edu |
| NiSi₂ | Silicon (Si) aip.org | Marker experiments aip.org |
While diffusion is often the rate-limiting step, under certain conditions, the reaction at the interface can control the growth of nickel silicides. This is particularly relevant for very thin films or at the initial stages of formation. researchgate.net In such cases, the growth kinetics may exhibit a linear time dependence. technion.ac.iltechnion.ac.il
An interface-reaction-controlled process can be limited by factors such as the rate of dissolution of nickel into silicon at the contact point. technion.ac.il This type of growth is often accompanied by very fast volume diffusion of the mobile species. technion.ac.il The transition from a linear (reaction-controlled) to a parabolic (diffusion-controlled) growth regime can be observed. technion.ac.il The linear regime may occur when the transport of nickel atoms from the source to the reaction front is hindered, while the parabolic regime takes over when this transport is fast and diffusion through the growing silicide becomes the bottleneck. technion.ac.il
The formation of an amorphous nickel-silicide layer has been observed to form between nickel and amorphous silicon during deposition. researchgate.netcambridge.org The subsequent formation of crystalline silicides can be limited by nucleation barriers at the interfaces. researchgate.netcambridge.org
Nucleation Phenomena and Lateral Growth of Nickel Silicides
Calorimetry experiments on various metal/silicon systems, including Ni/Si, have revealed that the formation of a single phase is often characterized by two distinct exothermic peaks. The first peak corresponds to the nucleation and subsequent lateral growth of the phase, which proceeds until a continuous layer is formed. The second peak is associated with the thickening of this layer. aip.org
The growth of NiSi at the expense of δ-Ni₂Si is controlled by nucleation, in contrast to the diffusion-controlled growth when δ-Ni₂Si is the initial phase. researchgate.net In-situ X-ray diffraction (XRD) measurements have shown that while the phase formation sequence may be consistent, the time required for NiSi to begin forming can vary between samples under identical isothermal conditions, highlighting the stochastic nature of nucleation. researchgate.net Atom probe tomography (APT) has provided direct evidence that NiSi does not form a uniform layer at the θ-Ni₂Si/Si interface initially, but rather as dispersed precipitates. researchgate.net This observation supports the model of nucleation followed by lateral growth. aip.orgresearchgate.net The shape of Ni₂Si particles observed via APT is also consistent with a nucleation and lateral growth mechanism. aip.org
In the context of Ni(Pt) alloys reacting with silicon, differential scanning calorimetry (DSC) has shown evidence of Ni₂Si nucleation followed by lateral growth. osti.gov
Role of Intermixed Layers in Initial Nickel Silicide Formation
The initial interaction between a deposited nickel film and a silicon substrate often results in the formation of an intermixed layer at the interface, even at the deposition stage. cnr.itscientific.net The characteristics of this precursor layer play a crucial role in the subsequent silicidation process and the properties of the final silicide phases. cnr.itaip.org
The composition and structure of this intermixed layer can influence the nucleation of the first crystalline phase. scientific.net For instance, after nickel deposition by magnetron sputtering, an amorphous intermixed layer of Ni and Si, approximately 4 nm thick, has been observed. scientific.net The silicon concentration in this layer was found to vary from 33 to 45 at.%. scientific.net
Controlling the properties of this mixed layer is particularly important in thin film reactions where kinetics can dominate over thermodynamics, such as during low-temperature or rapid thermal processing. aip.org By manipulating the thickness and composition of this precursor layer, it is possible to tailor the properties of the resulting silicide. aip.org For example, the formation of the first silicide phase, whether it be δ-Ni₂Si or θ-Ni₂Si, can be controlled by the concentration of platinum (Pt) incorporated into the intermixed layer. researchgate.net This ability to select the initial phase can have significant implications for industrial applications like the self-aligned silicide (salicide) process. researchgate.net
Investigations into Ni-Si mixed layers deposited on inert substrates have shown that the first phase to crystallize is governed by nucleation, as long-range diffusion is not required. aip.org A notable observation is the low-temperature crystallization of a hexagonal Ni-silicide phase over a broad composition range (35–49 at.% Si). aip.orgugent.be This phase, related to the high-temperature θ-phase, can nucleate as a single phase or concurrently with Ni₂Si or NiSi depending on the silicon content. aip.orgugent.be When these same mixed films are deposited on Si(100), the initial nucleation is similar, but the subsequent phase sequence is simplified compared to the reaction of a pure Ni film on Si. aip.orgugent.be
Thermodynamic Considerations of Nickel Silicide Phase Stability
The stability of the various nickel silicide phases is a key thermodynamic consideration. While many phases exist in the Ni-Si system, only Ni₂Si, NiSi, and NiSi₂ typically dominate the silicidation process in thin film reactions. aip.org The formation of these phases is a thermally activated process. tuwien.ac.at
Generally, Ni₂Si is the first phase to form at lower temperatures (around 250–350 °C). aip.orgmst.edu As the temperature increases or after the initial nickel is consumed, Ni₂Si transforms into the more technologically important NiSi phase, which is stable up to approximately 700-800°C. scientific.netaip.org At even higher temperatures, the silicon-rich NiSi₂ phase may form. scientific.netaip.org The addition of alloying elements can significantly influence the thermal stability of these phases. For instance, adding platinum to a nickel film can increase the formation temperature of NiSi₂ by about 150 °C. aip.org
The thermodynamic driving force for phase transformations is a critical factor. For example, the addition of Pt to NiSi can increase its thermal stability by reducing the driving force for the transformation of NiSi into NiSi₂. kpi.ua This is attributed to the formation of a NiₓPt₁₋ₓSi solid solution, which possesses a lower free energy. kpi.ua
The effective heat of formation model can be used to explain anomalous phase formation sequences. For example, NiSi₂ has been observed to form at temperatures as low as 370 °C in the presence of a NiZr diffusion barrier, which is significantly lower than its usual formation temperature of over 750 °C on single-crystal silicon. csir.co.za This model considers the effective concentrations of reactants at the growth interface to calculate the heat of formation. csir.co.za
Activation Energies of Nickel Silicide Formation
The formation of nickel silicides is a thermally activated process, and the activation energy (Eₐ) is a critical parameter that quantifies the energy barrier for the reaction to occur. Various studies have determined the activation energies for the formation of different nickel silicide phases and for the diffusion of the constituent atoms.
The activation energy for the formation of the NiSi phase is generally reported to be in the range of 1.4–1.6 eV. tuwien.ac.at For the growth of Ni₂Si, an activation energy of approximately 1.5 eV is associated with the diffusion of Ni through the silicide layer. In lateral growth experiments, Ni₂Si formation between 450–630 °C has an activation energy of 1.4 ± 0.1 eV, controlled by surface and interface diffusion. technion.ac.il
In the context of silicon nanowires (SiNWs), the kinetics of nickel silicide formation have been extensively studied. For the axial growth of nickel silicides in SiNWs, a square root time dependence is observed, indicating a diffusion-controlled process. technion.ac.il The activation energy for this process, which is governed by the diffusion of Ni along the nickel silicide surface or the nickel silicide/SiO₂ interface, has been determined to be 1.45 ± 0.11 eV. technion.ac.iltechnion.ac.il In other studies on SiNWs, the activation energy for NiSi growth has been reported as 1.25–1.7 eV, corresponding to a linear growth kinetics controlled by the transition of Ni atoms. technion.ac.il Specifically, activation energies of 1.25 eV for the diffusion of nickel atoms through the silicon part of the nanowire and 1.7 eV for diffusion through the nickel silicide phase have been obtained. technion.ac.il
The table below summarizes some of the reported activation energies for nickel silicide formation under different conditions.
| Phase/Process | Substrate/Structure | Temperature Range (°C) | Activation Energy (eV) | Growth Kinetics | Controlling Mechanism |
| NiSi | Thin Film | 400-700 | 1.4-1.6 tuwien.ac.at | Linear tuwien.ac.at | Reaction at Ni₂Si/NiSi interface |
| Ni₂Si | Si(111) | - | 1.6 ± 0.2 technion.ac.il | - | Grain boundary diffusion of Ni technion.ac.il |
| Ni₂Si | Si(100) or poly-Si | - | 1.5 ± 0.2 technion.ac.il | - | Grain boundary diffusion of Ni technion.ac.il |
| Ni₂Si | Lateral Growth | 450-630 | 1.4 ± 0.1 technion.ac.il | - | Surface and interface diffusion technion.ac.il |
| h-Ni₂Si | SiNW <112> | 400-550 | 1.45 ± 0.07 technion.ac.il | Parabolic technion.ac.il | Diffusion |
| NiSi₂ | SiNW <111> | 400-550 | 0.76 ± 0.10 technion.ac.il | Linear technion.ac.il | - |
| Ni Silicide | SiNW (axial) | 300-440 | 1.45 ± 0.11 technion.ac.iltechnion.ac.il | Square root of time technion.ac.il | Surface/interface diffusion of Ni technion.ac.il |
| Ni Silicide | SiNW (point contact) | 500-650 | 1.25 (Ni through Si) technion.ac.il | Linear technion.ac.il | Diffusion of Ni through Si technion.ac.il |
| Ni Silicide | SiNW (point contact) | 500-650 | 1.7 (Ni through silicide) technion.ac.il | Linear technion.ac.il | Diffusion of Ni through silicide technion.ac.il |
| Ni₂Si | 30 nm Ni film | 230-250 | 1.81 ± 0.29 mit.edu | - | Ni diffusion (Coble creep) mit.edu |
Influence of Stressed Structures at Nanoscale on Nickel Silicide Phases
At the nanoscale, mechanical stress can significantly influence the formation and stability of nickel silicide phases. acs.orgnih.gov This is particularly relevant in modern microelectronic devices where thin films and nanowires are subjected to various stresses from surrounding materials.
Studies on Si/SiOₓ core/shell nanowires have shown that the oxide shell, which induces stress, has a retarding effect on the growth of nickel silicides like Ni₃₁Si₁₂ and Ni₂Si. acs.orgnih.gov As the thickness of the oxide shell increases, the growth of these silicide phases is dramatically slowed, and can even be completely inhibited when the shell is sufficiently thick (around 50 nm). acs.orgnih.gov This provides clear experimental evidence that phase transformations at the nanoscale are influenced by stressed structures. acs.orgnih.gov
The thermal stability of nickel silicide is also strongly dependent on the type and level of stress induced by overlying layers, such as a Si₃N₄ capping layer. scispace.com High compressive stress has been found to retard both the agglomeration of the silicide and its phase transformation from the desirable low-resistivity NiSi to the high-resistivity NiSi₂. scispace.com This results in a significant improvement in the thermal stability of the NiSi phase. scispace.com Conversely, high tensile stress leads to the poorest thermal stability. scispace.com
Crystallographic Structures and Microstructural Evolution of Nickel Silicides
Crystal Structures of Key Nickel Silicide Phases
The nickel-silicon system is characterized by a variety of intermetallic compounds, each with a distinct crystal structure that dictates its physical and electrical properties. The arrangement of nickel and silicon atoms within the crystal lattice is a critical factor in the performance and stability of nickel silicide films in microelectronic applications.
Orthorhombic Nickel Silicide Phases (e.g., Ni₂Si, NiSi)
Several key nickel silicide phases adopt an orthorhombic crystal structure. These include dinickel silicide (Ni₂Si) and nickel monosilicide (NiSi), which are significant in the sequential formation of silicides during the reaction of a nickel film with a silicon substrate.
Ni₂Si: This phase, often referred to as δ-Ni₂Si, possesses a Cotunnite (PbCl₂) type orthorhombic structure. materialsproject.orgosti.gov It belongs to the space group Pnma (No. 62). materialsproject.orgwikipedia.org The lattice parameters for Ni₂Si are approximately a = 4.99–5.02 Å, b = 3.72–3.74 Å, and c = 7.01–7.08 Å. wikipedia.orgaip.org Within this structure, there are two distinct nickel sites. materialsproject.orgosti.gov In one configuration, Ni is coordinated with five silicon atoms, with bond distances ranging from 2.29 to 2.68 Å. In the other, Ni is also bonded to five Si atoms, forming distorted square pyramids that share corners and edges, with Ni-Si bond lengths between 2.32 and 2.55 Å. materialsproject.org The silicon atoms are in a 10-coordinate geometry with nickel atoms. materialsproject.org
NiSi: Nickel monosilicide is a crucial phase due to its low electrical resistivity. It crystallizes in an orthorhombic structure, specifically the MnP type, and also belongs to the Pnma space group (No. 62). wikipedia.orgmaterialsproject.orgwikipedia.org Its lattice constants are approximately a = 5.19 Å, b = 3.33 Å, and c = 5.628 Å. wikipedia.org The structure of NiSi can be described as a distorted NiAs structure. aip.orgaip.org In this arrangement, both nickel and silicon atoms occupy the 4c Wyckoff position. aip.orgaip.org The Ni atoms are bonded to six Si atoms, forming distorted pentagonal pyramids, with Ni-Si bond distances in the range of 2.27-2.39 Å. materialsproject.org
Table 1: Crystallographic Data for Orthorhombic Nickel Silicide Phases
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) |
|---|---|---|---|---|---|---|
| Dinickel Silicide | Ni₂Si | Orthorhombic | Pnma | 4.99 - 5.02 | 3.72 - 3.74 | 7.01 - 7.08 |
| Nickel Monosilicide | NiSi | Orthorhombic | Pnma | 5.19 | 3.33 | 5.628 |
Cubic Nickel Silicide Phases (e.g., NiSi₂)
NiSi₂: Nickel disilicide is the final phase to form in the typical Ni-Si reaction sequence at higher temperatures. It adopts a cubic crystal structure. chemicalbook.com Specifically, NiSi₂ has the fluorite (CaF₂) type structure, which belongs to the space group Fm-3m (No. 225). wikipedia.orgosti.gov The lattice constant of NiSi₂ is approximately 5.406 Å, which is notably close to that of silicon (about 0.4% smaller), allowing for the epitaxial growth of NiSi₂ on silicon substrates. wikipedia.orgchemicalbook.comglobalsino.com In the NiSi₂ lattice, each nickel atom is bonded to eight silicon atoms in a body-centered cubic geometry, with all Ni-Si bond lengths being 2.35 Å. osti.gov Conversely, each silicon atom is bonded to four nickel atoms and six other silicon atoms, forming complex tetrahedra. osti.gov
Table 2: Crystallographic Data for Cubic Nickel Silicide Phase
| Compound | Formula | Crystal System | Space Group | a (Å) |
|---|---|---|---|---|
| Nickel Disilicide | NiSi₂ | Cubic | Fm-3m | 5.406 |
Other Nickel-Rich and Silicon-Rich Silicide Compounds (e.g., Ni₃Si, Ni₃₁Si₁₂, Ni₃Si₂)
Beyond the common Ni₂Si, NiSi, and NiSi₂ phases, the Ni-Si system includes several other intermetallic compounds, particularly on the nickel-rich side.
Ni₃Si: This nickel-rich silicide can exist in several polymorphic forms. The low-temperature β₁ phase has the L1₂ crystal structure, which is a cubic structure similar to Cu₃Au. whiterose.ac.ukasu.educore.ac.uk The high-temperature forms, β₂ and β₃, possess the D0₂₂ crystal structure. whiterose.ac.ukcore.ac.uk Single-crystal nanowires of Ni₃Si have been synthesized with a monoclinic β₃-Ni₃Si structure. aip.orgaip.org
Ni₃₁Si₁₂: This is another nickel-rich phase, often denoted as the γ-phase. It has a complex hexagonal crystal structure belonging to the P321 space group (No. 150). nycu.edu.twsci-hub.se The lattice parameters are approximately a = 6.671 Å and c = 12.288 Å. nycu.edu.twnist.gov
Ni₃Si₂: Referred to as the ε-phase, Ni₃Si₂ has an orthorhombic crystal structure. nist.govresearchgate.netresearchgate.net There has been some discrepancy in its exact space group, with some studies reporting Cmc2₁ (No. 36) and others suggesting the centrosymmetric Cmcm space group. researchgate.netaflow.org The lattice parameters are approximately a = 12.229 Å, b = 10.805 Å, and c = 6.924 Å. nist.govnus.edu.sg
Table 3: Crystallographic Data for Other Nickel Silicide Compounds
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) |
|---|---|---|---|---|---|---|
| Trinickel Silicide (β₁) | Ni₃Si | Cubic (L1₂) | Pm-3m | ~3.511 | - | - |
| Ni₃₁Si₁₂ | Hexagonal | P321 | 6.671 | 6.671 | 12.288 | |
| Ni₃Si₂ | Orthorhombic | Cmc2₁ / Cmcm | 12.229 | 10.805 | 6.924 |
Epitaxial Growth and Orientation Relationships of Nickel Silicides
Epitaxial growth, where the crystal lattice of the grown film aligns with that of the substrate, is a key phenomenon in the nickel silicide system, particularly for NiSi₂ due to its close lattice match with silicon. chemicalbook.comglobalsino.com The orientation relationship between the silicide and the silicon substrate significantly influences the interface properties.
For NiSi₂ on Si(111), two primary epitaxial orientations are observed:
Type A: The NiSi₂ film has the same crystallographic orientation as the silicon substrate. aps.org
Type B: The NiSi₂ film is rotated by 180° around the escholarship.org axis relative to the silicon substrate. aps.org
The type of epitaxy (A or B) can be controlled by the initial thickness of the deposited nickel layer. aps.org Epitaxial growth of NiSi₂ has also been observed on Si(100) substrates. escholarship.orgmpg.de
While NiSi₂ is the most studied for its epitaxial properties, other phases can also exhibit oriented growth. For instance, δ-Ni₂Si has been shown to grow with a <506> fiber texture parallel to the <0001> direction of a SiC substrate. aip.org The formation of epitaxial NiSi₂ can even occur at temperatures as low as 250–280 °C on ion-implanted silicon, a process where the presence of dopants is believed to lower the activation energy. aip.org In studies of nickel silicidation on silicon nanowires, the resulting silicide phase and its epitaxial relationship were found to be dependent on the nanowire's growth direction. d-nb.info For iyte.edu.tr-oriented SiNWs, θ-Ni₂Si formed with an orientation of θ-Ni₂Si chemicalbook.com || Si[11-1]. In contrast, escholarship.org-oriented SiNWs formed epitaxial NiSi₂. d-nb.info
Microstructural Characteristics and Evolution of Nickel Silicide Films
The microstructure of nickel silicide films, encompassing features like grain size and morphology, is not static but evolves during the silicidation process. This evolution is driven by thermal annealing and is critical to the final properties of the silicide layer.
The typical phase sequence upon annealing a nickel film on silicon is Ni → Ni₂Si → NiSi → NiSi₂. wikipedia.orgmdpi.com However, for very thin initial nickel films (e.g., below 4 nm), the sequence can be altered, with a direct transformation from orthorhombic δ-Ni₂Si to epitaxial NiSi₂₋ₓ, bypassing the NiSi phase. wikipedia.orgmdpi.com The microstructure of the film changes with each phase transformation. For instance, films formed at 850°C can exhibit a complex polycrystalline structure with co-existing NiSi and NiSi₂ phases, characterized by large grains and voided regions of exposed silicon. nih.gov
Grain Size and Morphology in Nickel Silicide Layers
The grain size and surface morphology of nickel silicide films are highly dependent on the formation conditions, such as annealing temperature and initial film thickness. nih.govijnnonline.net
Studies using atomic force microscopy (AFM) and transmission electron microscopy (TEM) have provided detailed insights into these characteristics. For a NiSi film, the average grain size was found to be in the range of 30-50 nm. The surface morphology of these films can be quite smooth, with an average surface roughness of around 0.67 nm.
The annealing temperature plays a crucial role in grain growth. For example, rapid thermal treatment of nickel films on silicon showed that an initial granular structure with a grain size of about 18.7 nm evolves as the temperature increases. ijnnonline.net The formation of Ni₂Si and NiSi at 250°C resulted in grains ranging from 10 to 50 nm. ijnnonline.net Further increasing the temperature to 300-350°C led to a coarser-grained structure with an average size of 24.9 nm to 27.4 nm, primarily consisting of the NiSi phase. ijnnonline.net In another study, co-sputtered Ni-Si films annealed at lower temperatures (200-400°C) had an average grain size of about 43 nm, which dramatically increased to 200 nm when annealed at 500°C.
The morphology of the film also evolves with temperature and thickness. High-temperature annealing can lead to non-uniform, large-grained films with significant roughness. nih.gov As film thickness decreases, the average grain diameter of Ni-Si films has been observed to decrease. nih.gov
Agglomeration and Degradation Mechanisms of Nickel Silicide Films
The thermal stability of nickel silicide (NiSi) films is a critical factor in their application in microelectronic devices. At elevated temperatures, these films are prone to degradation through two primary mechanisms: agglomeration and transformation into the higher-resistivity nickel disilicide (NiSi₂) phase. aip.orgaip.orgcambridge.org The dominant degradation mechanism is largely dependent on the thickness of the NiSi film. aip.orgresearchgate.netcapes.gov.brosti.govosti.gov
For NiSi films with a thickness of less than 20 nm, agglomeration is the principal degradation pathway. aip.orgresearchgate.netcapes.gov.brosti.govosti.gov This process involves the transformation of the continuous thin film into a series of disconnected islands to minimize the surface and interface energy of the system. cambridge.orgnycu.edu.tw Agglomeration leads to a significant and detrimental increase in the sheet resistance of the film. researchgate.netresearchgate.net In contrast, for thicker films, agglomeration and the nucleation of the NiSi₂ phase occur concurrently, with both mechanisms influencing each other. aip.orgresearchgate.netcapes.gov.brosti.govosti.gov The activation energy for the transformation to NiSi₂ is generally higher than that for morphological degradation, meaning thicker films may degrade morphologically at lower temperatures and by phase transformation at higher temperatures. researchgate.net
Several factors have been identified to influence the thermal stability of NiSi films:
Film Thickness: Thinner films have a higher surface-to-volume ratio, making them more susceptible to agglomeration to reduce surface energy. aip.orgaip.org The agglomeration temperature has been observed to decrease with decreasing film thickness. aip.orgcambridge.org Conversely, the nucleation of NiSi₂ is delayed in thinner films. aip.org
Substrate Type: The substrate on which the NiSi film is formed plays a crucial role in its stability. Studies have shown that agglomeration can be more severe on silicon-on-insulator (SOI) substrates compared to polycrystalline silicon (poly-Si) substrates. aip.orgcambridge.orgresearchgate.netcapes.gov.brosti.govosti.gov This suggests that the crystallographic texture of the NiSi film, which is influenced by the substrate, is a determining factor in its morphological stability. aip.orgresearchgate.netresearchgate.net Pre-annealing the poly-Si substrate before nickel deposition has been shown to significantly improve the thermal stability of the subsequent NiSi layer. aip.orgresearchgate.netcapes.gov.br
Alloying Elements: The addition of alloying elements can enhance the thermal stability of NiSi films. Platinum (Pt) is often used to stabilize NiSi films against morphological agglomeration. aip.orgresearchgate.net Other high-melting-point elements like Tungsten (W), Tantalum (Ta), and Titanium (Ti) have also been shown to increase the agglomeration temperature. researchgate.net The introduction of fluorine atoms, through implantation, can also retard film agglomeration by segregating to grain boundaries and reducing interfacial energy. nycu.edu.tw
Crystallographic Texture: The orientation of the NiSi grains relative to the silicon substrate, known as texture, has a significant impact on agglomeration. Grains with a specific orientation, termed 'axiotaxy', have been observed to grow at the expense of randomly oriented grains during annealing, influencing the morphological stability of the film. researchgate.netresearchgate.net Controlling the texture is therefore important for maintaining the integrity of the NiSi film. researchgate.net
The degradation process is often monitored by measuring the sheet resistance of the film, which increases sharply as agglomeration or phase transformation occurs. researchgate.netcambridge.org The temperature at which this increase happens is often referred to as the degradation temperature.
| Factor | Influence on NiSi Degradation | Key Research Findings | Citation |
|---|---|---|---|
| Film Thickness | Thinner films (<20 nm) are more prone to agglomeration. Thicker films degrade via both agglomeration and NiSi₂ nucleation. | Agglomeration is the main failure mechanism for films relevant to microelectronics. The agglomeration temperature decreases as film thickness decreases. | aip.orgaip.orgcambridge.orgresearchgate.netcapes.gov.brosti.govosti.gov |
| Substrate | Agglomeration is worse on SOI than on poly-Si. Pre-annealing poly-Si improves stability. | The texture of the NiSi film, influenced by the substrate, is a key factor in morphological stability. | aip.orgcambridge.orgresearchgate.netcapes.gov.br |
| Alloying | Elements like Pt, W, Ta, and Ti can increase the agglomeration temperature. | Pt is commonly used to prevent morphological agglomeration. Fluorine can also retard agglomeration. | aip.orgresearchgate.netnycu.edu.tw |
| Crystallographic Texture | The growth of grains with axiotaxial orientation influences stability. | Texture control is crucial for managing the morphological stability and sheet resistance of the film. | researchgate.netresearchgate.net |
Defect Chemistry in Nickel Silicides and Its Impact on Structure
The formation and stability of nickel silicide phases are significantly influenced by defect chemistry, which encompasses point defects such as vacancies and interstitials. aip.orgnaturalspublishing.com These defects can alter phase transformation processes and impact the material's properties at the nanoscale. ucsd.edunih.govacs.org
Point defects play a crucial role in the diffusion processes that govern silicide formation. The movement of atoms within a solid, which is essential for phase growth, is facilitated by the presence of vacancies. doitpoms.ac.uk In the Ni-Si system, Ni is the dominant diffusing species, and its diffusion can be enhanced by the presence of defects. nih.gov The formation of silicides can itself generate a high concentration of point defects in the silicon near the silicide/Si interface. aip.org
The types of defects and their concentrations have a direct impact on the structural evolution of nickel silicides:
Vacancies and Interstitials: The formation energies of vacancies and interstitials in nickel silicides have been studied using ab initio calculations. For NiSi₂, the formation energies of silicon (Si) and nickel (Ni) vacancies are dependent on whether the environment is Si-rich or Ni-rich. researchgate.net In a Si-rich limit, the formation energies for Si and Ni vacancies are 0.56 eV and 1.25 eV, respectively. researchgate.net In a Ni-rich limit, these values change to 0.04 eV and 2.3 eV. researchgate.net The formation energy for Ni interstitials is significantly lower than for Si interstitials, which aligns with the experimental observation that Ni is the primary diffusing species in NiSi₂. researchgate.net
Planar Defects: Crystallographic defects such as twin boundaries and stacking faults in the silicon substrate can significantly influence the silicidation process. ucsd.edunih.govacs.org These defects can lead to non-uniform silicide formation and uneven silicide/Si interfaces. nih.govacs.org The high strain fields associated with these planar defects can guide the diffusion of Ni, potentially leading to undesired silicide encroachment into the silicon channel in electronic devices. ucsd.edu In situ transmission electron microscopy (TEM) studies have shown that twin defects in NiSi₂ can dramatically alter the nucleation behavior of new phases. ucsd.edunih.govacs.org
Dopant Interaction: The presence of dopants, such as Arsenic (As), can interact with the defect chemistry. There are conflicting reports on the redistribution of As during NiSi formation, with some studies suggesting a "snowplow" effect where As is pushed into the Si, while others observe an accumulation at the NiSi/Si interface, possibly due to segregation phenomena. aip.org This interaction is linked to the generation of point defects during silicidation. aip.org
Impact on Device Reliability: The presence and behavior of defects are critical for the reliability of microelectronic devices. For instance, defects can lead to the formation of "NiSi-Fangs," a specific type of defect that can cause device failure. ibm.com Understanding the mechanisms of defect formation is crucial for developing engineering solutions to prevent them. ibm.com
| Defect Type | Compound | Condition | Formation Energy (eV) | Citation |
|---|---|---|---|---|
| Si Vacancy | NiSi₂ | Si-rich limit | 0.56 | researchgate.net |
| Ni Vacancy | NiSi₂ | Si-rich limit | 1.25 | researchgate.net |
| Si Vacancy | NiSi₂ | Ni-rich limit | 0.04 | researchgate.net |
| Ni Vacancy | NiSi₂ | Ni-rich limit | 2.3 | researchgate.net |
| Si Interstitial | NiSi₂ | - | 3.89 - 4.42 | researchgate.net |
| Ni Interstitial | NiSi₂ | - | 0.67 - 1.71 | researchgate.net |
Electronic Structure and Bonding Characterization of Nickel Silicides
Valence Band Electronic Features of Nickel Silicides
The valence band of nickel silicides is primarily shaped by the interaction between nickel and silicon atoms, leading to distinct electronic features.
Ni 3d-Derived States and Their Shifting in Nickel Silicides
Synchrotron-radiation photoemission studies reveal that the valence-band emission of nickel silicides is dominated by features derived from the Nickel (Ni) 3d orbitals. researchgate.netaps.org As the concentration of nickel increases in the silicide, and consequently the Ni-Ni interaction becomes stronger, these d-bands shift towards the Fermi level (EF) and broaden. researchgate.netaps.org For instance, in the silicon-rich NiSi₂, the Ni 3d-derived features are located at approximately -3.2 eV, while in the nickel-rich Ni₂Si, they shift to about -1.3 eV. researchgate.netaps.org This shift is attributed to a decrease in the Ni-Ni d-d interaction in silicon-rich silicides, with Ni-Si interactions playing a secondary role. aps.org The shifting of the Ni 3d states to positions well below the Fermi level is a notable characteristic. spiedigitallibrary.org This phenomenon is linked to the rehybridization of orbitals, where Ni tends to favor d→s rehybridization upon silicide formation. aps.org
Density of States Near the Fermi Level in Nickel Silicides
A defining characteristic of nickel silicides is the very low density of states (DOS) near the Fermi level (EF). researchgate.netaps.org Despite variations in stoichiometry, the density of states at the Fermi level, N(EF), changes by less than a factor of two across different silicide compounds. nist.gov For NiSi, the calculated N(EF) corresponds to a bare electronic specific heat coefficient of 1.29 mJ/(mol K²). nist.gov First-principles calculations indicate that the Fermi levels in nickel silicides are located at or above the top of the main Ni d bands. researchgate.net The metallic nature of these compounds is supported by the fact that the Fermi level is situated within dense occupied states, primarily dominated by the d-like states of Ni. researchgate.net Soft X-ray spectroscopy suggests a significant contribution of the Si s electronic state to the upper part of the valence band for NiSi₂, NiSi, and Ni₂Si. jps.jp
| Compound | N(EF) (eV-1 per Ni atom) | Plasma Energy Up,xx (eV) | Plasma Energy Up,yy (eV) | Plasma Energy Up,zz (eV) |
|---|---|---|---|---|
| Ni₃Si | 0.83 | 1.77 | 1.77 | 1.77 |
| Ni₃₁Si₁₂ | 0.84 | 2.02 | 2.02 | 1.68 |
| Ni₂Si | 0.83 | 4.25 | 4.42 | 4.00 |
| Ni₃Si₂ | 0.51 | 1.60 | 2.45 | 2.32 |
| NiSi | 0.55 | 5.76 | 5.44 | 4.77 |
| NiSi₂ | 0.86 | 5.57 | 5.57 | 5.57 |
Interatomic Bonding Analysis in Nickel Silicides
The bonding in nickel silicides is a complex interplay of covalent and metallic contributions, with d-p hybridization playing a crucial role.
Covalent Character of Ni-Si Bonds
The primary chemical bonding in nickel silicides is considered to be covalent. jkps.or.kr This covalent character arises from the mutual sharing of electrons between nickel and silicon atoms. sjctni.edu Calculations for a Ni₂Si₂ system show atomic partial charges of +0.49 for Si and +0.37 for Ni, which supports the notion of covalent bonding forces. rsc.org The shared electron number, a measure of covalent bond strength, is approximately 1.05 for the Ni-Si bond, consistent with a single covalent bond. rsc.org Among the common nickel silicides, Ni₂Si is suggested to have the bond with the strongest covalent character between Ni and Si atoms. nih.gov While the dominant bonding is covalent, some ionic character is possible, particularly in NiSi, which can be attributed to the charge transfer rate between Ni and Si atoms. jkps.or.kr It's interesting to note that on the Pauling electronegativity scale, both Ni and Si have identical values, suggesting that any charge transfer is more of a charge redistribution. aps.orgchemrevise.org
Role of d-p Hybridization in Nickel Silicides
The interaction between the Ni 3d and Si 3p orbitals, known as d-p hybridization, is fundamental to the bonding in nickel silicides. researchgate.net This hybridization leads to the formation of bonding and antibonding states. The Ni d-band splits the Si p-band into a bonding region, primarily below the Ni d-band, and an antibonding region, mostly above the Fermi level. researchgate.net This splitting is a significant factor in the cohesion of the solid. researchgate.net The dominant chemical bonding in NiSi, for example, involves the bonding and antibonding of Si-p and Ni-d orbitals, alongside non-bonding Ni-d orbitals. jkps.or.kr Theoretical calculations have shown that the coupling among the Ni d and Si p, d states in the unoccupied bands is responsible for slight differences in the electronic spectra of Ni₂Si and NiSi. nih.gov
Interfacial Electronic Properties of Nickel Silicide/Silicon Systems
The interface between nickel silicide and silicon is of paramount importance in electronic devices, and its electronic properties are closely tied to its atomic structure.
The NiSi₂/Si interface is one of the highest quality metal-semiconductor interfaces known, due to the two materials sharing the same cubic structure and having very similar lattice constants. ucsd.edu This interface can form in two distinct orientations: type-A, where the NiSi₂ has the same orientation as the Si, and type-B, where the NiSi₂ is rotated 180° about the interface normal. ucsd.edu These two orientations exhibit different Schottky barrier heights (SBH) with n-type silicon, measured at 0.65 eV for type-A and 0.78 eV for type-B. ucsd.edu
Capacitance-spectroscopy techniques have been used to investigate the unoccupied states at Ni-silicide/silicon contacts. aps.org These studies have found a dispersed group of states within the silicon band gap, peaking at a level 0.63–0.65 eV above the valence-band edge. aps.orgcapes.gov.br The formation of the silicide alters the density and distribution of these states, which in turn reflects changes in the structural perfection of the interface and the barrier height. aps.orgcapes.gov.br Observations of epitaxial NiSi₂/Si(111) interfaces have revealed that the characteristics of these interfacial states are governed by the degree of structural perfection of the interface rather than the specific epitaxial orientation. aps.orgcapes.gov.br This highlights the critical link between the structural and electronic properties at the nickel silicide-silicon interface. capes.gov.br
Schottky Barrier Height Modulation at NiSi/Si Interfaces
The ability to tune the Schottky barrier height (SBH) at the nickel silicide/silicon (NiSi/Si) interface is a critical factor in the advancement of semiconductor devices, particularly for Schottky barrier metal-oxide-semiconductor field-effect transistors (MOSFETs). A significant challenge in this area is reducing the SBH to less than 100 meV to achieve high drive currents and low contact resistance. mdpi.commdpi.com The primary and most extensively researched method for modulating the SBH of NiSi/Si contacts is the technique of dopant segregation (DS) at the interface. mdpi.comscispace.com
The fundamental principle behind SBH modulation via dopant segregation lies in the formation of an atomic-scale electric dipole layer at the NiSi/Si interface. aps.orgaps.org When dopant atoms are introduced and accumulate at the interface during the silicidation process, they can become ionized. This creates a sheet of fixed charges on the silicon side of the interface. An image charge of opposite polarity is induced in the metallic NiSi layer, establishing a strong, localized electric field. aps.orgaps.org This dipole layer alters the electrostatic potential across the junction, effectively modulating the band bending of silicon at the interface and, consequently, changing the effective SBH for charge carriers. aps.orgresearchgate.net
First-principles calculations have shown that dopants like boron, when positioned at substitutional sites on the silicon side of the interface, can dramatically lower the SBH for holes by generating these atomic-scale dipoles. aps.orgaps.orgresearchgate.net This interface dipole generation also leads to a significant increase in the dopant's solubility limit near the interface, which enhances the modulation effect. aps.orgaps.org
Several techniques are employed to achieve dopant segregation at the NiSi/Si interface, including:
Silicidation-Induced Dopant Segregation (SIDS): In this method, dopants are implanted into the silicon substrate before the nickel deposition and subsequent silicidation anneal. During the formation of NiSi, the dopants are pushed ahead of the advancing silicide front and pile up at the final NiSi/Si interface. mdpi.comscispace.com
Silicide as a Diffusion Source (SADS): This technique involves implanting dopants into the already-formed silicide layer, followed by a drive-in anneal to diffuse the dopants to the silicide/silicon interface. scispace.comcpsjournals.org The SADS method can offer better control, as it separates the silicidation process from the dopant segregation step. scispace.com
The choice of dopant is crucial as it determines whether the SBH is lowered for electrons (on n-type Si) or for holes (on p-type Si).
Modulation by p-type Dopants (Boron, Aluminum)
P-type dopants, when segregated at the NiSi/Si interface, are effective at lowering the SBH for holes (ΦBp).
Boron (B): Boron segregation is widely studied for reducing the hole barrier height. aps.orgcpsjournals.org By implanting boron into the silicon substrate prior to silicidation, the segregation process can effectively lower the ΦBp. aps.orgaps.org In some studies, the effective SBH for electrons on n-type Si (ΦBn) has been shown to increase to approximately 1.0 eV with boron segregation, which corresponds to a significant lowering of the hole barrier height. researchgate.netnih.gov
Aluminum (Al): Aluminum is another p-type dopant used to tune the hole SBH. Research has demonstrated that increasing the concentration of Al at the NiSi/p-Si interface leads to a decrease in ΦBp. aip.org By combining dual implantation of aluminum and boron with microwave annealing, an extremely low hole SBH of 0.07 eV has been achieved on n-type Si contacts, which is highly desirable for p-channel SB-MOSFETs. mdpi.comnih.gov
Modulation by n-type Dopants (Arsenic, Phosphorus, Sulfur, Selenium)
N-type dopants are segregated at the interface to lower the SBH for electrons (ΦBn).
Arsenic (As) and Phosphorus (P): Arsenic and Phosphorus are common n-type dopants used for SBH tuning. Segregation of these dopants can effectively lower ΦBn. mdpi.com Conversely, on p-type Si, As and P segregation can tune the effective hole SBH to around 0.9 eV. researchgate.net
Sulfur (S) and Selenium (Se): Group VI elements like sulfur and selenium have also proven highly effective in reducing the electron SBH. The segregation of sulfur at the NiSi/n-Si(100) interface has been shown to decrease ΦBn from a typical value of 0.65 eV to as low as 0.07 eV. aip.orgscispace.com Similarly, selenium segregation at the NiSi/n-Si(100) interface has achieved an electron SBH of just 83 meV. aip.org
The presence of other elements, such as carbon, at the interface can also influence the SBH modulation. Carbon alone has been found to increase the electron SBH. diva-portal.org
The following tables summarize research findings on the modulation of NiSi/Si Schottky barrier heights using various dopants.
Table 1: Schottky Barrier Height Modulation on n-type Silicon (NiSi/n-Si)
| Dopant | Initial SBH (ΦBn) | Modulated SBH (ΦBn) | Method |
|---|---|---|---|
| Sulfur (S) | 0.65 eV | 0.07 eV | S implantation into Si, followed by Ni silicidation. scispace.com |
| Selenium (Se) | 0.65 eV | 0.083 eV | Se implantation into Si, followed by Ni silicidation. aip.org |
| Arsenic (As) | 0.6 - 0.7 eV | ~0.1 - 0.2 eV | Dopant segregation via microwave annealing. mdpi.comnih.gov |
| Boron (B) | ~0.67 eV | ~1.02 eV | Dual implantation (B and Al) with microwave annealing. nih.gov |
| Carbon (C) | 0.7 eV | > 0.9 eV | Carbon presence at the interface. diva-portal.org |
Table 2: Schottky Barrier Height Modulation on p-type Silicon (NiSi/p-Si)
| Dopant | Initial SBH (ΦBp) | Modulated SBH (ΦBp) | Method |
|---|---|---|---|
| Aluminum (Al) | ~0.45 eV | 0.12 eV | Al ion implantation and segregation after silicidation. aip.org |
| Arsenic (As) | ~0.45 eV | ~0.9 eV | As implantation into preformed NiSi with drive-in anneal. researchgate.net |
| Sulfur (S) | 0.45 eV | Increased | S implantation prior to Ni deposition. aip.orgscispace.com |
Advanced Characterization Techniques for Nickel Silicides
Spectroscopic Techniques for Nickel Silicide Analysis
Spectroscopic methods are indispensable for probing the electronic states, elemental composition, and chemical bonding within nickel silicides.
X-ray Photoemission Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of nickel silicides, XPS is instrumental in identifying the different silicide phases by analyzing the core level binding energies of Nickel (Ni) and Silicon (Si). chalmers.sescilit.netchalmers.se
Systematic XPS studies on various nickel silicide phases such as Ni₃Si, Ni₃₁Si₁₂, Ni₂Si, NiSi, and NiSi₂ have been conducted. chalmers.sescilit.net These studies focus on the shifts in the Ni 2p and Si 2p core level peaks, as well as the associated Auger peaks. chalmers.se The binding energy of the Ni 2p₃/₂ peak, for instance, exhibits shifts that can be correlated with the silicide phase. chalmers.se Furthermore, the shape of the Ni 2p₃/₂ peak and its satellite features provide information about the valence band structure. chalmers.se It has been observed that Ni 2p₃/₂ signals corresponding to Ni-Si bonding units appear at binding energies of approximately 853 eV and 858 eV. researchgate.net Photoelectrons from Ni₂Si and NiSi are found at higher binding energies relative to metallic Ni, by about 0.7 eV and 1.2 eV, respectively, and show minimal satellite features. researchgate.net
The chemical state of silicon can also be determined. The Si 2p peak for the Si-Si bond is typically observed around 99.0 eV, while peaks at 99.7 eV can be attributed to both Si-Ni and Si-Si bonds. researchgate.net A broader peak around 102.4 eV often indicates the presence of silicon oxide (SiOₓ) due to surface oxidation. researchgate.net
Electron Energy Loss Spectroscopy (EELS) is a technique that analyzes the energy distribution of electrons that have passed through a thin sample. It can provide information about atomic composition, chemical bonding, and electronic properties. For nickel silicides, EELS is particularly useful for distinguishing between different phases. globalsino.comnih.govresearchgate.netablesci.com
A key feature in the low-loss region of the EELS spectrum is the bulk plasmon peak (Eₚ), which arises from the collective excitation of valence electrons. The energy position of this peak is characteristic of each nickel silicide phase. For example, the plasmon energy shifts from 19.4 eV for NiSi₂ to 20.0 eV for NiSi, and 22.2 eV for Ni₂Si. globalsino.comglobalsino.com Other studies have reported similar trends with slightly different values, such as 19.7 eV for NiSi₂, 20.4 eV for NiSi, and 21.8 eV for Ni₂Si. researchgate.net These variations can be attributed to differences in experimental setups and sample conditions.
In the core-loss region, the Ni M₂,₃ edge also shows chemical shifts that can be used for phase identification. The energy of this edge shifts from 65.8 eV for Ni₂Si and 66.8 eV for NiSi to 67.5 eV for NiSi₂. globalsino.comglobalsino.com Furthermore, the fine structure of the core-loss edges (Energy Loss Near Edge Structure, ELNES) can reveal details about the local atomic environment and the density of unoccupied electronic states. nih.govresearchgate.net
Auger Electron Spectroscopy (AES) is another surface-sensitive technique used to determine the elemental composition and, in some cases, the chemical state of elements at the surface of a sample. AES is frequently employed for depth profiling to analyze the composition of thin films as a function of depth. core.ac.ukspiedigitallibrary.orgresearchgate.netnih.gov
In the study of nickel silicide formation, AES depth profiles can track the reaction between a nickel film and a silicon substrate. core.ac.ukspiedigitallibrary.org For example, studies have shown that evaporated nickel films tend to form NiSi more readily and at lower temperatures than sputtered nickel films. core.ac.ukspiedigitallibrary.org AES depth profiles of NiSi films formed from evaporated nickel show a composition of approximately 49-50% nickel and 50-51% silicon. core.ac.ukspiedigitallibrary.orgresearchgate.netnih.gov In contrast, sputtered nickel films may require higher annealing temperatures (e.g., 600°C) to achieve a complete reaction to form NiSi, with compositions around 48% nickel and 52% silicon. core.ac.ukresearchgate.net
Chemical shifts in the Auger peaks can also provide information about bonding. The Si KLL peak for silicon in a silicide is found at 1617.2 eV, a shift from the 1616.5 eV position in elemental silicon. phi.com Similarly, the Ni LMM peak shifts from 846.2 eV in metallic nickel to 844.8 eV in nickel silicide. phi.com These shifts are indicative of the formation of Ni-Si bonds. phi.com
Raman spectroscopy is a non-destructive optical technique that probes the vibrational modes of a material. It is an effective tool for identifying different nickel silicide phases, as each phase has a unique "fingerprint" Raman spectrum. ntu.edu.sgaip.orgaip.orgcambridge.org This technique is particularly useful for in-situ monitoring of the solid-state reaction between nickel and silicon. ntu.edu.sgosti.gov
The distinct Raman peaks for the common nickel silicide phases allow for their unambiguous identification. ntu.edu.sg
Ni₂Si : Characterized by prominent peaks around 100 cm⁻¹ and 140 cm⁻¹. ntu.edu.sgosti.govradioeng.cz
NiSi : Shows strong peaks at approximately 199 cm⁻¹ and 217 cm⁻¹. ntu.edu.sg Other weaker peaks can be found around 258, 296, and 367 cm⁻¹. ntu.edu.sg Some studies report these main peaks at slightly different positions, such as 192, 214, 288, and 360 cm⁻¹. radioeng.cz
NiSi₂ : Exhibits broad peaks at 231, 288, 321, and 396 cm⁻¹. radioeng.cz
Raman spectroscopy can also be used to study the thermal stability of nickel silicide films. For instance, the addition of platinum to nickel silicide has been shown to increase the thermal stability of the NiSi phase, which can be monitored by the persistence of the NiSi Raman peaks at higher annealing temperatures. ntu.edu.sg The technique is also sensitive enough to detect the influence of dopants and alloying elements on the vibrational properties of the silicide films. spiedigitallibrary.org
Diffraction and Scattering Methods for Structural Elucidation
Diffraction techniques are fundamental for determining the crystal structure and phase composition of nickel silicides.
X-ray Diffraction (XRD) is a primary and powerful tool for identifying the crystalline phases present in a material. By analyzing the diffraction pattern—the positions and intensities of the diffraction peaks—one can determine the specific nickel silicide phases formed during the reaction of nickel with silicon. ntu.edu.sgiitmandi.ac.inibm.com
In-situ XRD measurements, where diffraction patterns are collected in real-time during annealing, are particularly valuable for studying the kinetics of phase formation. ibm.comscientific.netaip.orgscientific.netdntb.gov.ua These studies allow for the observation of the sequence of phase formation. For example, during the reaction of a Ni film on Si, the nickel-rich phase Ni₂Si often forms first at lower temperatures, followed by the formation of NiSi at higher temperatures. iitmandi.ac.inaip.org At even higher temperatures, the silicon-rich phase NiSi₂ may appear. iitmandi.ac.in
XRD is also used to identify transient phases that may form and disappear during the growth of another phase. scientific.net For example, the formation of a transient θ-Ni₂Si phase has been observed during the formation of δ-Ni₂Si. scientific.net The technique can also be used to study the influence of alloying elements, such as platinum, on the phase formation sequence and thermal stability of nickel silicides. dntb.gov.ua
The following table summarizes some of the identified XRD peaks for different nickel silicide phases after annealing and removal of unreacted nickel. iitmandi.ac.in
Transmission Electron Microscopy (TEM) of Nickel Silicide Microstructures
Transmission Electron Microscopy (TEM) is a powerful technique for investigating the microstructure of nickel silicide thin films, providing high-resolution imaging of grain structures, interfaces, and defects. nih.gov Cross-sectional TEM (XTEM) is particularly valuable for examining the layered structure of silicide films formed on silicon substrates.
Studies utilizing TEM have revealed the evolution of nickel silicide phases during thermal annealing. For instance, in Ni-Si multilayer thin films annealed at 150°C, cross-section TEM has shown the initial formation of a 3 nm amorphous Ni-Si intermixed layer at all Ni-Si interfaces. cambridge.org Upon further annealing, crystalline Ni₂Si forms, consuming the elemental nickel layers. cambridge.org High-resolution TEM (HRTEM) allows for the detailed analysis of the silicide/silicon interface. Investigations of nickel silicide films on silicon have shown an abrupt and uniform transition from the silicide to the silicon substrate, which is a desirable characteristic for electronic contacts. nih.gov
TEM has also been instrumental in studying the lateral growth of nickel silicides in thin-film diffusion couples. In-situ annealing experiments within a TEM have observed the long-grain growth of Ni₂Si between 500 and 750°C, driven by diffusion-induced phase-boundary migration. aip.org Furthermore, TEM, in conjunction with energy-dispersive X-ray spectrometry (EDS), has been used to analyze the microstructure of more complex systems, such as nickel germanosilicide (Ni(Si₁₋ₓGeₓ)). These studies have shown that at 500°C, a uniform crystalline layer forms on the Si₁₋ₓGeₓ substrate with a sharp interface. cambridge.org However, at higher annealing temperatures (700°C), large hemispherical grains of Ni(Si₁₋ₓGeₓ) can grow through the SiGe layer and into the Si substrate. cambridge.org
The morphology of nickel silicide nanostructures has also been characterized using TEM. For example, composite nanorods synthesized by co-evaporation have been shown by TEM to consist of a polycrystalline Ni₃₁Si₁₂ nanoball at the top, a single-crystal Si short rod in the middle, and an amorphous silicon oxide nanowire at the bottom. psu.edu
| TEM Application | Key Findings | Reference |
| Microstructure of NiSi on Si | Uniform film composition, abrupt silicide-silicon interface. nih.gov | nih.gov |
| Early stage silicide formation | Formation of a 3 nm amorphous Ni-Si layer at 150°C, followed by crystalline Ni₂Si growth. cambridge.org | cambridge.org |
| Lateral growth of Ni₂Si | Long-grain growth observed in-situ between 500 and 750°C. aip.org | aip.org |
| Ni(Si₁₋ₓGeₓ) on Si₁₋ₓGeₓ | Uniform layer at 500°C; large grain growth into substrate at 700°C. cambridge.org | cambridge.org |
| Composite nanostructures | Revealed a three-part structure: Ni₃₁Si₁₂ nanoball, Si rod, and SiO₂ nanowire. psu.edu | psu.edu |
Electron Diffraction (e.g., LEED, Microdiffraction, Selected Area Diffraction) for Nickel Silicide Crystallography
Electron diffraction techniques are indispensable for determining the crystal structure and orientation of nickel silicide phases. These methods, often used in conjunction with TEM, provide crucial crystallographic information.
Selected Area Electron Diffraction (SAED) is a standard TEM-based technique that has been widely used to identify nickel silicide phases. By analyzing the diffraction patterns from specific regions of a sample, researchers can determine the crystal structure and orientation of the grains. nih.gov For example, SAED has been used to confirm the formation of orthorhombic NiSi in annealed nickel films on silicon. jkps.or.kr In studies of nickel silicide nanorods, SAED patterns from the bottom part of the rod have confirmed its amorphous nature. psu.edu
Low-Energy Electron Diffraction (LEED) is a surface-sensitive technique used to determine the crystal structure of the surface of a material. bhu.ac.inwikipedia.org It involves bombarding a single-crystal surface with a collimated beam of low-energy electrons (typically 20-200 eV) and observing the resulting diffraction pattern on a fluorescent screen. bhu.ac.inwikipedia.org While not as commonly reported for buried nickel silicide interfaces, LEED is crucial for studying the initial stages of silicide formation on clean silicon surfaces and for characterizing the surface of epitaxial silicide films. The technique can provide qualitative information about the symmetry and rotational alignment of the surface unit cell, as well as quantitative data on atomic positions through analysis of the diffraction spot intensities as a function of incident electron energy (I-V curves). bhu.ac.inwikipedia.org
Microdiffraction allows for the acquisition of diffraction patterns from very small areas, with spot sizes ranging from micrometers down to nanometers. csic.es This technique is particularly useful for studying polycrystalline films with small grain sizes or for analyzing phase variations across a sample. In a study of silicon growth on Au(111), microdiffraction at an electron energy of 30 eV revealed a complex pattern indicating the presence of multiple mixed phases, including two different surface silicide phases. csic.es
| Diffraction Technique | Primary Application | Information Obtained |
| Selected Area Electron Diffraction (SAED) | Phase identification in TEM | Crystal structure, lattice parameters, orientation of grains. nih.govjkps.or.kr |
| Low-Energy Electron Diffraction (LEED) | Surface crystallography | Symmetry and periodicity of the surface atomic arrangement. bhu.ac.inwikipedia.org |
| Microdiffraction | Phase analysis of nanoscale regions | Identification of phases in complex, multiphase materials. csic.es |
Rutherford Backscattering Spectrometry (RBS) for Nickel Silicide Film Analysis
Rutherford Backscattering Spectrometry (RBS) is a powerful, non-destructive analytical technique used to determine the thickness, composition, and depth profile of thin films. nus.edu.sgaip.org It involves bombarding the sample with a high-energy beam of ions (typically MeV He⁺) and measuring the energy of the backscattered ions. aip.org
RBS has been extensively used to study the formation of nickel silicide films. By analyzing the RBS spectra, researchers can track the transformation of a nickel film on silicon through different silicide phases (e.g., Ni₂Si to NiSi) as a function of annealing temperature. nus.edu.sg For instance, RBS results have shown that a uniform NiSi film with a composition of approximately 49-50% nickel and 50-51% silicon can be formed by thermally reacting nickel with silicon. nih.govresearchgate.net The thickness of the resulting silicide layer can also be accurately determined; one study reported a nickel silicide layer of 114 nm. nih.govresearchgate.net
Real-time RBS measurements during annealing have provided valuable insights into the kinetics of silicide formation and the redistribution of elements like platinum when used as an alloying element in nickel films. aip.org These studies have shown that Pt can be inhomogeneously redistributed during the formation of Ni(Pt)Si, acting as a diffusion barrier and slowing down the growth kinetics of Ni₂Si and NiSi. aip.org
Microbeam-RBS (μ-RBS), which uses a focused ion beam, allows for the analysis of patterned silicide structures with micrometer-scale resolution. nus.edu.sg This is particularly important for understanding variations in silicide formation on the small feature sizes found in modern integrated circuits. nus.edu.sg μ-RBS has been successfully used to determine the thickness and stoichiometry of nickel silicide films on patterned square pads and narrow lines. nus.edu.sg
| RBS Analysis Type | Key Findings | Reference |
| Standard RBS | Determined uniform NiSi film composition (49-50% Ni, 50-51% Si) and thickness (114 nm). nih.govresearchgate.net | nih.govresearchgate.net |
| Real-time RBS | Revealed inhomogeneous Pt redistribution during Ni(Pt)Si formation. aip.org | aip.org |
| Microbeam-RBS (μ-RBS) | Enabled analysis of thickness and stoichiometry on patterned microstructures. nus.edu.sg | nus.edu.sg |
Medium-Energy Ion Scattering (MEIS) for Ultrathin Nickel Silicides
Medium-Energy Ion Scattering (MEIS) is a high-resolution variant of RBS that provides excellent depth resolution, making it ideal for the characterization of ultrathin films on the order of a few nanometers. diva-portal.orgarxiv.org This technique offers simultaneous, depth-resolved information about both the composition and crystallography of the film. diva-portal.orgarxiv.orgibm.com
MEIS has been instrumental in studying the phase transitions of ultrathin nickel silicide films, where the behavior can differ significantly from that of thicker films. For a 10 nm nickel film on silicon, in-situ MEIS studies have shown that the compositional transition follows the normal sequence of Ni → Ni₂Si → NiSi. diva-portal.orgarxiv.orgibm.com However, for a much thinner initial nickel film of 3 nm, the transition process is altered. diva-portal.orgibm.com
Depth-resolved crystallography using MEIS has revealed that a 3 nm disordered, as-deposited nickel film transforms into an epitaxial silicide layer at a relatively low temperature of approximately 290°C. diva-portal.orgarxiv.orgibm.com The high depth resolution of MEIS allowed for the determination of the composition of this ultrathin epitaxial film to be 38% Ni and 62% Si, which is close to the stoichiometry of NiSi₂. researchgate.net This demonstrates a direct transition from a nickel-rich silicide to a silicon-rich epitaxial phase, completely skipping the formation of the orthorhombic NiSi phase that is typical for thicker films. researchgate.net
| Initial Ni Film Thickness | Observed Phase Transition Sequence (via MEIS) | Key Observation | Reference |
| 10 nm | Ni → Ni₂Si → NiSi | Normal transition sequence. | diva-portal.orgarxiv.orgibm.com |
| 3 nm | Disordered Ni → Epitaxial NiSi₂₋ₓ | Transition to an epitaxial silicide layer at ~290°C, skipping the NiSi phase. diva-portal.orgresearchgate.net | diva-portal.orgibm.comresearchgate.net |
Neutron Scattering for Magnetic Properties of Nickel Silicides
While nickel is a ferromagnetic element, magnetic ordering has generally not been observed in its silicide compounds. Neutron scattering is a powerful technique for probing the magnetic structure of materials, and it has been employed to investigate the potential for magnetism in nickel silicides.
Elastic neutron scattering measurements performed on polycrystalline samples of orthorhombic NiSi at temperatures as low as 0.48 K have shown no evidence of magnetic ordering. researchgate.netnist.gov The diffraction patterns collected at these low temperatures showed no additional peaks beyond the lattice Bragg peaks, which would be indicative of a magnetically ordered state. nist.gov This lack of magnetic peaks rules out both ferromagnetic and antiferromagnetic ordering in NiSi. nist.gov These experimental findings are in agreement with first-principles calculations, which also predict a non-magnetic ground state for NiSi. researchgate.netarxiv.orgiaea.org The results characterize NiSi as a weakly correlated metal that is far from any magnetic instabilities. researchgate.netnist.gov
Microscopy and Tomography for High-Resolution Analysis
Scanning Electron Microscopy (SEM) of Nickel Silicide Morphology
Scanning Electron Microscopy (SEM) is a widely used technique for characterizing the surface morphology and topography of materials. It provides valuable information about grain size, shape, and the presence of surface features like voids or agglomerations.
SEM has been used to study the morphological changes in nickel silicide films under different processing conditions. For instance, top-view SEM images of NiSi formed on Si(100) substrates show that the morphology is dependent on both the initial nickel film thickness and the annealing temperature. nus.edu.sg Thinner films tend to agglomerate at lower temperatures compared to thicker films. nus.edu.sg For a 15 nm Ni film, the onset of agglomeration occurs at 600°C, while for a 25 nm film, it starts at 700°C. nus.edu.sg
The addition of platinum to nickel films has been shown to improve the morphological stability of the resulting silicide. SEM studies comparing NiSi and Ni(Pt)Si films have demonstrated that the addition of Pt delays the onset of agglomeration. nus.edu.sg
SEM is also crucial for visualizing the growth of nickel silicide nanostructures. In the synthesis of nickel silicide nanowires, SEM images have shown that the morphology is highly dependent on the initial nickel film thickness. researchgate.net A critical thickness of 60-80 nm was found to be optimal for nanowire growth, while thicker or thinner films resulted in the formation of larger silicide droplets. researchgate.net In another study, SEM revealed the growth of pimple-like nanorod structures on the surface of nickel grains, with the rods growing almost perpendicular to the substrate surface. psu.edu
| SEM Application | Key Morphological Findings | Reference |
| Agglomeration of NiSi films | Thinner films agglomerate at lower temperatures; Pt addition improves stability. nus.edu.sg | nus.edu.sg |
| Nanowire Growth | Optimal growth for initial Ni thickness of 60-80 nm. researchgate.net | researchgate.net |
| Nanorod Synthesis | Formation of rod-like structures growing perpendicularly from the substrate. psu.edu | psu.edu |
| Ni/Si₁₋ₓGeₓ Morphology | Smooth surface morphology for Ni/Si₀.₈Ge₀.₂ and Ni/Si₀.₇Ge₀.₃ annealed at 500°C. nycu.edu.tw | nycu.edu.tw |
Atomic Force Microscopy (AFM) for Surface Characterization of Nickel Silicides
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique extensively utilized for the characterization of nickel silicide surfaces. mdpi.com It provides three-dimensional topographical information at the nanoscale, enabling detailed analysis of surface morphology, roughness, and grain structure, which are critical parameters influencing the electrical properties of silicide films. mdpi.comresearchgate.net
AFM is frequently employed to monitor the evolution of the nickel silicide surface during its formation, which typically involves the annealing of a nickel film deposited on a silicon substrate. mdpi.com The technique can describe the smoothness, homogeneity, and continuity of the formed films. mdpi.comresearchgate.net Researchers use AFM to observe changes in morphology, such as the development of needle-like or columnar structures, and to quantify surface roughness. mdpi.com For instance, as the film thickness of Ni-Si silicide films decreases from 170 nm to 42 nm, AFM reveals a decrease in average grain diameter from 43 nm to 35 nm and a corresponding decrease in mean roughness from 38 nm to 20 nm. iyte.edu.tr
The method of nickel deposition and the annealing conditions significantly impact the surface characteristics of the resulting silicide film. Studies have shown that nickel silicide films formed from evaporated nickel are exceptionally smooth, with an average surface roughness (Ra) of 0.67 nm. researchgate.netspiedigitallibrary.org In contrast, films formed from sputtered nickel exhibit a much higher average surface roughness of 9.77 nm. spiedigitallibrary.org Similarly, the annealing environment plays a crucial role; nickel silicide formed by vacuum annealing shows a better surface roughness of 1.4 nm compared to the 2.6 nm roughness observed after furnace annealing in a nitrogen atmosphere. koreascience.kr
AFM is also instrumental in correlating physical surface properties with electrical performance. A direct relationship has been established between the grain size of NiSi films and their resistivity; smaller grains lead to higher resistivity due to increased scattering at grain boundaries. mdpi.comresearchgate.net By providing precise measurements of grain size and roughness, AFM helps in understanding and optimizing the electrical characteristics of nickel silicide contacts. mdpi.com
Table 1: AFM Surface Characterization of Nickel Silicide Films Under Various Conditions
| Formation/Annealing Condition | Measured Parameter | Value | Reference |
|---|---|---|---|
| Evaporated Ni film, vacuum annealed | Average Surface Roughness (Ra) | 0.67 nm | researchgate.netspiedigitallibrary.org |
| Sputtered Ni film, vacuum annealed at 600°C | Average Surface Roughness (Ra) | 9.77 nm | spiedigitallibrary.org |
| Ni/Co/TiN layer, vacuum annealed at 600°C | Surface Roughness | 1.4 nm | koreascience.kr |
| Ni/Co/TiN layer, furnace annealed in N₂ at 600°C | Surface Roughness | 2.6 nm | koreascience.kr |
| Ni film (170 nm) on Si, RTA at 850°C | Mean Roughness | 38 nm | iyte.edu.tr |
| Ni film (42 nm) on Si, RTA at 850°C | Mean Roughness | 20 nm | iyte.edu.tr |
| Ni film (170 nm) on Si, RTA at 850°C | Average Grain Diameter | 43 nm | iyte.edu.tr |
| Ni film (42 nm) on Si, RTA at 850°C | Average Grain Diameter | 35 nm | iyte.edu.tr |
| Ni film deposition at 100 W RF Power | RMS Roughness | 1.354 nm | mdpi.com |
| Ni film deposition at 150 W RF Power | RMS Roughness | 1.174 nm | mdpi.com |
| Ni film deposition at 200 W RF Power | RMS Roughness | 1.338 nm | mdpi.com |
Atom Probe Tomography (APT) for Nanoscale Nickel Silicide Formation
Atom Probe Tomography (APT) is a uniquely powerful analytical microscopy technique that provides three-dimensional (3D) chemical composition and imaging at the atomic scale. researchgate.netnih.govtechinsights.com It combines time-of-flight mass spectrometry with a point projection microscope to reconstruct a small volume of material, atom by atom. techinsights.comaip.org This capability is essential for investigating the complex nanoscale phenomena that occur during the formation of nickel silicides, such as phase evolution, interface reactions, and the redistribution of alloying elements and dopants. aip.orgcambridge.org
APT has been instrumental in studying the earliest stages of nickel silicide formation. Research has shown that even during room temperature deposition of a nickel film on silicon, an amorphous intermixed region can form. researchgate.net APT analysis has provided direct observation of the nucleation and subsequent lateral growth of the Ni₂Si phase at the interface between the nickel layer and a phase with a composition close to NiSi. aip.org This confirms growth models derived from other methods and provides unparalleled insight into the initial reaction mechanisms. aip.org
The technique is also crucial for understanding the role of alloying elements, which are often added to nickel films to improve the thermal stability of the final NiSi phase. For example, adding platinum (Pt) to a Ni film can increase the formation temperature of NiSi₂. aip.orgcambridge.org APT analysis of Ni(Pt) films on silicon reveals how Pt atoms redistribute during annealing. cambridge.org Pt tends to accumulate at the silicide/silicon interface but is not significantly incorporated into the NiSi grains. cambridge.org The segregation of Pt at the NiSi/Si(100) heterophase interface is believed to be responsible for the enhanced morphological stability of the NiSi film at higher temperatures. aip.org APT has quantified the Gibbsian interfacial excess of Pt at the NiSi/Si(100) interface, showing it increases from 1.2 ± 0.01 atoms nm⁻² to 2.1 ± 0.02 atoms nm⁻² as annealing time at 420°C increases from 5 seconds to 30 minutes. aip.org
Furthermore, APT enables the characterization of nickel silicide formation in complex, nanoscale geometries like nanowires and 3D transistor structures. researchgate.netaip.org In one study, APT was used to analyze a nickel silicide shell on a silicon nanowire, identifying the phase as δ-Ni₂Si and revealing the segregation of phosphorus dopants at the δ-Ni₂Si/Si NW interface. researchgate.net In advanced 3D device structures, APT has confirmed the formation of stoichiometrically pure, single-phase, and conformal NiSi films even inside high-aspect-ratio trenches, with impurity levels below 0.1 at.%. aip.org
Table 2: Summary of Research Findings on Nickel Silicide Formation using APT
| Study Focus | Material System | Key Findings | Reference |
|---|---|---|---|
| Early Stage Formation | Ni(Pt) film on Si(100) | Direct observation of Ni₂Si nucleation and lateral growth at room temperature. A NiSi layer also formed. | aip.org |
| Alloying Element Redistribution | Ni-5 at.% Pt film on Si(100) | Pt atoms accumulate at the δ-Ni₂Si/Si and NiSi/Si interfaces but are not incorporated into NiSi grains. | cambridge.org |
| Interface Chemistry & Roughness | Ni₀.₉₅Pt₀.₀₅ film on Si(100) | The chemical root-mean-square roughness of the NiSi/Si interface was 0.6 nm. Pt segregation at the interface increased with annealing time. | aip.org |
| Dopant Segregation in Nanowires | Ni on P-doped Si Nanowire | Formation of δ-Ni₂Si phase was observed. Phosphorus (P) was found to segregate at the δ-Ni₂Si/Si NW interface. | researchgate.net |
| Dopant Redistribution | Ni on Boron-doped Si | APT provided 3D elemental maps showing complex boron redistribution and segregation into Ni₂Si and NiSi phases after annealing. | researchgate.netaip.org |
| Conformality in 3D Structures | Ni on Si trenches | APT confirmed the formation of stoichiometrically pure, single-phase, and conformal NiSi films in high-aspect-ratio structures. | aip.org |
Theoretical and Computational Modeling of Nickel Silicides
First-Principles Calculations (Ab Initio Methods) for Nickel Silicides
First-principles calculations, also known as ab initio methods, are a class of computational techniques that rely on the fundamental laws of quantum mechanics to predict the properties of materials without the need for empirical parameters. These methods have been extensively applied to study the electronic, structural, and thermodynamic properties of various nickel silicide phases.
Density Functional Theory (DFT) is a powerful and widely used first-principles method for investigating the electronic structure of many-body systems. In the context of nickel silicides, DFT has been employed to study a wide range of properties, including their crystal structure, bonding characteristics, and relative thermodynamic stability.
Systematic DFT studies have been performed on various crystalline nickel silicides, such as Ni₃Si, Ni₃₁Si₁₂, Ni₂Si, Ni₃Si₂, NiSi, and NiSi₂. These calculations have provided valuable data on their structural parameters and have been used to predict the elastic behavior of less complex compounds within the nickel silicide family. The insights gained from DFT calculations are instrumental in understanding the catalytic behavior of nickel phosphides, a related class of materials.
DFT has also been used to investigate the interfacial resistance between nickel silicide (specifically NiSi₂) and n-type doped silicon. By using hybrid functionals, researchers have explored the resistance at different doping concentrations and the impact of various n-type dopants, including pnictogens (P, As, Sb) and chalcogens (Se, Te). These calculations have shown that chalcogen deep donor atoms can be effective in lowering the silicide contact resistance at highly n-type doped interfaces. elsevierpure.com
Furthermore, DFT is a foundational tool for understanding more complex phenomena. For instance, DFT calculations are often coupled with other methods to investigate reaction pathways and model metal-semiconductor contacts, which are critical for the application of nickel silicides in microelectronics.
The electronic band structure of a material determines its electrical and optical properties. First-principles calculations have been instrumental in elucidating the electronic band structures of various nickel silicide phases.
Synchrotron-radiation photoemission studies on bulk samples of Ni₂Si, NiSi, and NiSi₂ have revealed that the valence-band emission is dominated by Ni 3d-derived features. aps.org These d-bands shift towards the Fermi level and broaden as the nickel concentration and Ni-Ni interaction increase. aps.org A key finding is the very low density of states near the Fermi level for these silicides. aps.org These experimental results are well-supported by theoretical calculations, which correctly predict the general trends and modifications of the silicide electronic structure. aps.org The calculations also indicate that the d-band features observed in photoemission reflect d-states that are not directly involved in the Ni-Si bonds. aps.org
Ab initio Hartree-Fock methods, with a posteriori DFT energy corrections, have been used to calculate the electronic properties of CoSi₂ and NiSi₂. researchgate.net These studies have shown that electronic correlation effects can lead to the opening of band gaps at specific high symmetry points in the first Brillouin zone. researchgate.net The high correlation energy compared to the Hartree-Fock energy suggests that CoSi₂ and NiSi₂ are highly correlated systems. researchgate.net
Detailed first-principles studies of orthorhombic NiSi, alongside experimental investigations, have provided insights into its transport and magnetic properties. nist.govnist.gov Neutron scattering experiments show no evidence of magnetism, which is in agreement with the first-principles calculations. nist.govnist.gov The combination of theoretical and experimental results points to weak electron-phonon coupling in NiSi, which behaves as a weakly correlated metal far from magnetism. nist.govnist.gov
Calculated Electronic Properties of Select Nickel Silicides
| Nickel Silicide Phase | Key Electronic Feature | Computational Method | Reference |
|---|---|---|---|
| NiSi₂ | Valence band dominated by Ni 3d-derived features, falling at -3.2 eV. Low density of states near the Fermi level. | Synchrotron-radiation photoemission and theoretical calculations | aps.org |
| NiSi | Valence band dominated by Ni 3d-derived features. Behaves as a weakly correlated metal. | First-principles calculations and experimental measurements | nist.govnist.gov |
| Ni₂Si | Valence band dominated by Ni 3d-derived features, falling at -1.3 eV. Low density of states near the Fermi level. | Synchrotron-radiation photoemission and theoretical calculations | aps.org |
First-principles calculations are highly effective in predicting the structural and thermodynamic properties of materials. For nickel silicides, these predictions are crucial for understanding phase stability and formation sequences during the silicidation process.
The energetics of different nickel silicide phases have been investigated using first-principles calculations with functionals like PBESOL. These studies have provided valuable data on the relative stability of the various compounds in the Ni-Si phase diagram.
DFT has also been applied to study the structural properties of small nickel clusters (Niₙ where n=2-5). By systematically considering various isomers and spin states, the ground spin state and the lowest energy isomers for each cluster size have been identified. These theoretical predictions on stable geometries and atomization energies are then compared with available experimental data.
Molecular Dynamics (MD) Simulations of Nickel Silicide Systems
Molecular Dynamics (MD) simulations are a powerful computational method for studying the time evolution of a system of interacting atoms or molecules. By solving Newton's equations of motion for each particle in the system, MD simulations can provide detailed insights into dynamic processes such as diffusion, phase transformations, and interface reactions.
MD simulations have been developed to investigate the sintering of nickel nanoparticles in nickel and yttria-stabilized zirconia (Ni/YSZ) anodes for solid oxide fuel cells. elsevierpure.comresearchgate.net These simulations utilize a multi-nanoparticle model that reflects the porous structure of the anode and have shown that the YSZ nanoparticle framework can suppress the sintering of nickel nanoparticles. elsevierpure.comresearchgate.net
The formation of nickel silicides, or silicidation, is a complex process involving the reaction and diffusion of nickel and silicon atoms. MD simulations have been employed to model and simulate the growth of nickel silicide.
Ab initio molecular dynamics simulations have been used to gain insight into the dynamics of the silicidation process and the behavior of platinum (Pt) in Ni(Pt) silicide formation. aip.org These simulations start with a Ni(Pt) overlayer on a Si(001) surface and reveal the fast diffusion of Ni atoms into the Si lattice, initially leading to the formation of Ni₂Si. aip.org Simultaneously, Si atoms are observed to diffuse into the metallic overlayer. aip.org The transformation of Ni₂Si into NiSi is suggested to proceed via a vacancy-assisted diffusion mechanism. aip.org
The growth of nickel silicide has also been modeled by coupling diffusion models with level set methods. This approach treats the silicidation process as a linear-parabolic system, similar to the Deal-Grove model of silicon oxidation, taking into account both diffusion and linear reaction rates.
Understanding the interdiffusion of nickel and silicon atoms is key to controlling the formation of desired nickel silicide phases. MD simulations provide a means to model this behavior at the atomic scale.
During the transformation of Ni₂Si to NiSi, silicon atoms are the primary diffusing species, migrating from the Si substrate through the growing NiSi layer into the Ni₂Si. aip.org The addition of Pt can influence this process. Pt atoms have low solubility in Ni₂Si and tend to occupy Si-sites in the NiSi lattice, thereby stabilizing the NiSi phase. aip.org The diffusivity of Pt is lower than that of Ni, and Pt atoms have a tendency to segregate at interfaces, acting as diffusion barriers. aip.org
In situ transmission electron microscopy (TEM) studies, which can be complemented by MD simulations, have investigated the defect-controlled silicide formation dynamics in one-dimensional nanowires. These studies have observed the diffusion of Ni from a Ni nanowire stem into a Si nanowire, leading to the formation of nickel silicide. The dynamics of Ni propagation and the influence of defects on Ni diffusion and silicide retardation have been directly observed.
Summary of MD Simulation Findings in Nickel Silicide Formation
| Phenomenon | Key Findings from MD Simulations | Reference |
|---|---|---|
| Initial Silicidation | Fast diffusion of Ni into the Si lattice, leading to the initial formation of Ni₂Si. Si atoms also diffuse into the metallic overlayer. | aip.org |
| Ni₂Si to NiSi Transformation | Proceeds via a vacancy-assisted diffusion mechanism. Silicon is the main diffusing species. | aip.org |
| Effect of Pt Addition | Pt stabilizes the NiSi phase by occupying Si-sites. Pt has lower diffusivity than Ni and can act as a diffusion barrier at interfaces. | aip.org |
| Defect Influence | Defects in Si nanowires can lead to non-uniform Ni diffusion and retardation of silicide formation. |
Kinetic and Stress Evolution Models for Nickel Silicides
The formation of nickel silicides is a complex process involving atomic diffusion, phase transformations, and significant changes in volume, which invariably leads to the development of mechanical stress. mit.edu Theoretical and computational models are essential for understanding and predicting these phenomena, which are critical for the reliability of semiconductor devices. These models integrate the kinetics of phase growth with the evolution of stress, considering both stress generation and relaxation mechanisms.
Modeling of Phase Transformation Rates in Nickel Silicides
The transformation of a nickel film on a silicon substrate into nickel silicide is a thermally activated process that occurs sequentially, with different phases forming at different temperatures. researchgate.netglobalsino.com Typically, the nickel-rich Ni₂Si phase forms first at temperatures around 250–350 °C, followed by the formation of the lower-resistivity NiSi phase at higher temperatures (350–700 °C). researchgate.nettuwien.ac.ataip.org Computational models describe the growth rates of these phases by considering the underlying physical mechanisms, which can be diffusion-controlled, reaction-controlled, or a combination of both. technion.ac.il
The growth kinetics of the two primary nickel silicide phases are distinct:
Ni₂Si Formation: The growth of the initial Ni₂Si phase is generally observed to follow a parabolic relationship with time. tuwien.ac.atufl.edu This indicates a diffusion-limited process, where the growth rate is controlled by the diffusion of the dominant moving species (nickel) through the growing silicide layer.
NiSi Formation: The subsequent transformation of Ni₂Si to NiSi typically exhibits a linear dependence on time. tuwien.ac.atufl.edu This suggests a reaction-rate-limited process, where the growth is controlled by the reaction at the Ni₂Si/NiSi or NiSi/Si interface.
This behavior has led to the development of linear-parabolic growth models, analogous to the Deal-Grove model for silicon oxidation, that account for both diffusion and reaction-rate-limited regimes. tuwien.ac.at The growth kinetics can be significantly influenced by the quality of the initial nickel-silicon interface; a clean interface promotes faster, diffusion-controlled growth, while interfacial contaminants can slow the reaction, leading to reaction-controlled, linear growth. technion.ac.il
Kinetic models often use Arrhenius-type equations to describe the temperature dependence of the growth rates. The growing thickness (W) of the silicide phases as a function of time (t) can be expressed by the following relationships:
| Phase | Growth Kinetic Model | Equation | Rate Constant (R) | Activation Energy (Ea) |
| Ni₂Si | Parabolic (Diffusion-controlled) | W² = R * t | RNi₂Si ≈ 0.02 * e(-Ea/kT) cm²/s | ~1.5 eV |
| NiSi | Linear (Reaction-controlled) | W = R * t | RNiSi ≈ 10⁴ * e(-Ea/kT) cm/s | ~1.4 - 1.6 eV |
This table presents simplified kinetic models for the primary nickel silicide phases based on data from multiple sources. tuwien.ac.atufl.edu The parameters can vary with experimental conditions.
More advanced models utilize level set methods coupled with diffusion models to simulate the complex geometries and moving interfaces characteristic of silicide formation in modern integrated circuits. tuwien.ac.at Ab initio computations have also been employed to simulate the silicidation process at an atomic level, revealing that the transformation from Ni₂Si to NiSi likely proceeds through a vacancy-assisted diffusion mechanism. aip.org
Stress Development and Relaxation Modeling During Nickel Silicide Formation
Significant mechanical stress is generated during the formation of nickel silicides, primarily due to the change in volume that accompanies the reaction between nickel and silicon. mit.edu Modeling this stress is crucial, as excessive stress can lead to defects, film delamination, or other reliability issues in semiconductor devices. nih.gov
Stress Generation: The primary source of intrinsic stress during silicidation is the volumetric change. The formation of Ni₂Si from Ni and Si involves a considerable volume expansion where the silicide is formed, leading to the generation of compressive stress. mit.edu The analysis for NiSi formation is more complicated as it involves two interfaces: the consumption of Ni₂Si and the growth of NiSi at the silicon interface. The consumption of Ni₂Si to form NiSi results in a volume decrease, which would generate tensile stress, while the growth of NiSi from Si causes a volume increase, generating compressive stress. mit.edu The net stress is a balance of these competing processes.
| Transformation | Reactants | Product | Volume Change at Si Interface | Observed Stress Trend |
| 2Ni + Si | Ni₂Si | Ni₂Si | Significant Expansion | Compressive |
| Ni₂Si + Si | 2NiSi | NiSi | Net effect of multiple reactions | Compressive (overall) |
This table summarizes the volumetric changes and resulting stress trends during the formation of the main nickel silicide phases. mit.edu
Stress Relaxation: As stresses develop in the silicide film, they can be concurrently relaxed, especially during isothermal annealing. mit.edumit.edu Models such as the one developed by Zhang and d'Heurle incorporate a relaxation term to account for this behavior. mit.edu By fitting this model to experimental stress data, it is possible to extract information about the relaxation mechanisms. For Ni₂Si, the relaxation data suggests an activation energy that is close to that for the diffusion of nickel through Ni₂Si, indicating that a diffusion-based mechanism like Coble creep is a plausible process controlling the stress relaxation. mit.edu
Furthermore, externally applied stress can influence the kinetics of silicide formation. Studies have shown that compressive stress retards the growth of Ni₂Si, NiSi, and NiSi₂, while tensile stress enhances their formation. researchgate.net This effect is attributed to the influence of stress on the diffusion of nickel atoms across the various interfaces. researchgate.net Computational models must therefore account for this coupling between stress and diffusion to accurately predict silicide growth under realistic processing conditions.
Advanced Research Topics and Applications of Nickel Silicides
Catalytic Applications of Nickel Silicides
The catalytic prowess of nickel silicides stems from the strong modification of the electronic structure of nickel due to the incorporation of silicon atoms. researchgate.netmdpi.com This alteration of electronic properties leads to unique activities and selectivities in various catalytic reactions.
The oxygen evolution reaction (OER) is a critical process in water electrolysis for green hydrogen production. fu-berlin.de Nickel-based materials are considered promising catalysts for OER due to nickel's corrosion resistance and low cost. helmholtz-berlin.dehelmholtz-berlin.de Nanostructured nickel silicide, specifically crystalline intermetallic nickel silicide (Ni₂Si), has emerged as a promising precatalyst for the anodic OER. fu-berlin.dehelmholtz-berlin.deresearchgate.net
Under operating conditions, the Ni₂Si precatalyst undergoes a partial transformation to form a porous nickel(oxy)hydroxide phase modified with oxidic silicon species. fu-berlin.deresearchgate.net This activated form of the catalyst exhibits high efficiency for OER. Research has shown that a catalyst derived from a Ni₂Si precatalyst can achieve a geometric current density of 100 mA cm⁻² at a low overpotential of 348 mV, demonstrating long-term durability for over a week. fu-berlin.deresearchgate.net Another study reported that nickel silicide synthesized via a liquid-phase method in molten salts required an overpotential of 570 mV to achieve a current density of 10 mA·cm⁻² for OER. researchgate.netresearchgate.net
A study on ferric-nickel silicide (FeNiSi) alloy as a bifunctional electrocatalyst reported an overpotential of 308 mV for OER at a current density of 10 mA·cm⁻² in 1 M KOH. sciopen.com
Table 1: Performance of Nickel Silicide-Based Catalysts in Oxygen Evolution Reaction (OER)
| Catalyst Material | Synthesis Method | Electrolyte | Current Density (mA·cm⁻²) | Overpotential (mV) | Citation |
|---|---|---|---|---|---|
| Ni₂Si (precatalyst) | One-pot colloidal approach | Alkaline | 100 | 348 | fu-berlin.de, researchgate.net |
| Nickel Silicide | Liquid-phase in molten salts | Not Specified | 10 | 570 | researchgate.net, researchgate.net |
| FeNiSi Alloy | Magnesiothermic reduction | 1 M KOH | 10 | 308 | sciopen.com |
The hydrogen evolution reaction (HER) is the cathodic counterpart to OER in water splitting. Nickel silicides have also been investigated for their activity in HER. The kinetics of the HER on nickel monosilicide (NiSi) have been studied in both acidic (0.5M H₂SO₄) and alkaline (1M KOH) solutions. doaj.orgvsu.ru In acidic solutions, the exchange current density was found to be 4.45 x 10⁻⁶ A cm⁻², while in alkaline solutions, it was 4.2 x 10⁻⁶ A cm⁻². vsu.ru
A study on a ferric-nickel silicide (FeNiSi) alloy demonstrated its bifunctional nature, showing an overpotential of 386 mV for HER at a current density of 10 mA·cm⁻² in 1 M KOH. sciopen.com
Table 2: Performance of Nickel Silicide-Based Catalysts in Hydrogen Evolution Reaction (HER)
| Catalyst Material | Electrolyte | Current Density | Exchange Current Density (A·cm⁻²) | Overpotential (mV) | Citation |
|---|---|---|---|---|---|
| NiSi | 0.5M H₂SO₄ | Not Specified | 4.45 x 10⁻⁶ | Not Specified | vsu.ru |
| NiSi | 1M KOH | Not Specified | 4.2 x 10⁻⁶ | Not Specified | vsu.ru |
| FeNiSi Alloy | 1 M KOH | 10 mA·cm⁻² | Not Specified | 386 | sciopen.com |
Nickel silicides have shown remarkable selectivity in the hydrogenation of unsaturated hydrocarbons. researchgate.netwikipedia.orgnanotrun.com The interaction between nickel and silicon modifies the electronic structure, which can inhibit the hydrogenation of certain bonds while promoting it for others. researchgate.net
For instance, in the hydrogenation of cinnamaldehyde, nickel-silicon intermetallics exhibit much higher selectivity towards the intermediate product, hydrocinnamaldehyde (B1666312), compared to a monometallic nickel catalyst. researchgate.net This is attributed to a repulsive force between the electronegative silicon atoms in the nickel silicide and the oxygen atoms in the C=O bond of cinnamaldehyde. researchgate.net One study reported a selectivity of 77% for hydrocinnamaldehyde over a nickel silicide catalyst. researchgate.net
In the selective hydrogenation of phenylacetylene (B144264) to styrene (B11656), Ni-Si intermetallic compounds have demonstrated excellent selectivity. researchgate.netmdpi.comacs.org A Ni-Si intermetallic catalyst prepared by direct silicification at 723 K showed approximately 93% selectivity for styrene before the complete conversion of phenylacetylene. mdpi.com Another study reported that as-prepared bulk silicide-modified nickel showed above 92% styrene selectivity under 0.41 MPa H₂ at 50 °C for 5 hours. acs.org This high selectivity is due to the strong modification of the electronic structure derived from the interaction of nickel and silicon. researchgate.net
Table 3: Selectivity of Nickel Silicide Catalysts in Hydrogenation Reactions
| Reaction | Substrate | Product | Catalyst | Selectivity (%) | Citation |
|---|---|---|---|---|---|
| Selective Hydrogenation | Cinnamaldehyde | Hydrocinnamaldehyde | Nickel Silicide | 77 | researchgate.net |
| Selective Hydrogenation | Phenylacetylene | Styrene | Ni-Si Intermetallic | ~93 | mdpi.com |
| Selective Hydrogenation | Phenylacetylene | Styrene | Bulk Silicide-Modified Nickel | >92 | acs.org |
Nickel silicides play a crucial role as both catalysts and intermediate products in the synthesis of cubic silicon carbide (β-SiC). mdpi.com Research has shown that the presence of nickel can significantly reduce the formation temperature of β-SiC. mdpi.com
In a study involving the annealing of a Ni-containing Si-C composite, nickel silicides emerged during the process and acted as catalysts. mdpi.com This catalytic action lowered the formation temperature of β-SiC from approximately 1100 °C to around 800 °C. mdpi.com The reaction mechanism involves the dissociation of SiC at around 500°C in the presence of nickel, leading to the formation of nickel silicides and carbon. semanticscholar.org The equilibrium in the Ni-Si-C ternary system at 850°C shows that Ni₂Si is in equilibrium with both C and SiC. semanticscholar.org
Electronic and Optoelectronic Devices Incorporating Nickel Silicides
Nickel silicides are of paramount importance in the microelectronics industry, primarily due to their excellent electrical conductivity and compatibility with silicon-based device fabrication processes. wikipedia.orgnanotrun.com
In modern Complementary Metal-Oxide-Semiconductor (CMOS) technology, nickel silicides, particularly nickel monosilicide (NiSi), are the preferred material for forming low-resistance contacts to the source, drain, and gate regions of transistors. nanotrun.comimec-int.comaip.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netmdpi.com
The transition to NiSi from previously used materials like cobalt silicide (CoSi₂) and titanium silicide (TiSi₂) was driven by the continuous scaling down of device dimensions. imec-int.comresearchgate.netmdpi.com NiSi offers several advantages:
Low Resistivity: NiSi has a low resistivity (10.5–18 μΩ-cm), which is comparable to that of TiSi₂ and CoSi₂ and does not significantly increase with decreasing linewidth, a critical issue for TiSi₂. semanticscholar.orgresearchgate.netresearchgate.net
Low Silicon Consumption: The formation of NiSi consumes less silicon from the substrate compared to CoSi₂, which is crucial for shallow junction devices. nanotrun.comresearchgate.netresearchgate.net
Self-Aligned Formation: The formation of NiSi is a self-aligned process (salicide), where nickel reacts with exposed silicon areas but not with oxide or nitride materials, simplifying the manufacturing flow. aip.org
However, as CMOS technology advances to smaller nodes (7nm and beyond), the increasing contact resistance has become a major performance bottleneck. imec-int.com While traditional Ni silicides have provided low contact resistivities, their application in advanced nanoscale transistors is limited by the fast diffusion of Ni in Si(Ge). imec-int.com This has prompted research into new contact schemes and silicide materials with ultralow contact resistivity (below 2x10⁻⁹ Ωcm²). imec-int.com
Another challenge with NiSi is its thermal stability. At higher temperatures, it can transform into the high-resistivity NiSi₂ phase or undergo agglomeration, which degrades device performance. researchgate.net Alloying Ni with elements like platinum (Pt) has been shown to improve the thermal stability of the silicide film. psu.edu
Table 4: Properties of Nickel Silicide (NiSi) as a Contact Material in CMOS
| Property | Value/Description | Citation |
|---|---|---|
| Resistivity | 10.5–18 μΩ-cm | researchgate.net, researchgate.net, semanticscholar.org |
| Formation Temperature | < 500 °C | aip.org, researchgate.net, nanotrun.com |
| Key Advantages | Low resistivity, low silicon consumption, low formation temperature | researchgate.net, nanotrun.com, researchgate.net |
| Challenges | Thermal stability (agglomeration, phase transformation to NiSi₂), increasing contact resistance at advanced nodes | imec-int.com, researchgate.net |
Nickel Silicides as Interconnects in Nanoelectronic Devices
Nickel silicides, particularly nickel monosilicide (NiSi), have emerged as a critical material for interconnects in advanced nanoelectronic devices, largely replacing previously used materials like titanium silicide (TiSi₂) and cobalt silicide (CoSi₂). acs.orgmissouri.edu The primary advantage of nickel silicide lies in its combination of low electrical resistivity, reduced silicon consumption during formation, and a lower formation temperature. acs.orgarxiv.org These properties are crucial as transistors are scaled down to nanometer dimensions, where parasitic resistance and thermal budgets become significant constraints.
The formation of NiSi is a diffusion-controlled reaction that occurs at relatively low temperatures, typically between 400°C and 600°C, through a single-step annealing process. nist.govresearchgate.net This low thermal budget is highly advantageous for preserving the integrity of ultra-shallow junctions and other thermally sensitive components in modern CMOS devices. missouri.eduarxiv.org Furthermore, NiSi consumes less silicon from the substrate compared to CoSi₂, which is a critical factor for fabricating devices with extremely thin silicon-on-insulator (SOI) layers. acs.org
Research has demonstrated the excellent electrical properties of nickel silicide interconnects. NiSi features a low resistivity, typically in the range of 10-20 μΩ·cm, which is comparable to or lower than other silicides and essential for minimizing signal delay in high-speed circuits. osti.govaps.orgrsc.org For instance, single-crystal Ni₂Si nanowires have shown resistivities as low as 21 μΩ·cm and the ability to carry extremely high current densities, exceeding 10⁸ A/cm². researchgate.net Similarly, Ni₃Si nanowires exhibit a resistivity of about 72 μΩ·cm and a high failure current density of approximately 1.7 x 10⁷ A/cm². researchgate.net Unlike TiSi₂, the sheet resistance of NiSi does not exhibit a strong dependence on the line width, making it highly scalable for future technology nodes. researchgate.net
Despite these advantages, challenges remain. A primary concern is the thermal stability of the low-resistivity NiSi phase. At temperatures above 650-700°C, NiSi can transform into nickel disilicide (NiSi₂), a phase with significantly higher resistivity (35-50 μΩ·cm). aps.org This phase transformation can degrade device performance and is a major obstacle for processes requiring higher temperature steps after silicide formation. Researchers are actively exploring methods to improve the thermal stability of NiSi, such as alloying with platinum (Pt). nanorh.com
Table 1: Comparative Properties of Silicides for Interconnects
| Property | Nickel Silicide (NiSi) | Cobalt Silicide (CoSi₂) | Titanium Silicide (TiSi₂) |
| Resistivity | ~10-20 μΩ·cm osti.govaps.orgrsc.org | ~18-20 μΩ·cm | ~13-16 μΩ·cm (C54 phase) |
| Formation Temperature | ~400-600°C nist.govresearchgate.net | >600°C | >650°C (to form C54) |
| Silicon Consumption | Low acs.orgmissouri.edu | High acs.org | High |
| Linewidth Dependency | None researchgate.net | Low | High (phase transformation issue) |
| Thermal Stability | Moderate (transforms to high-R NiSi₂ >650°C) aps.org | High | High |
Nickel Silicide Integration in Silicon Nanowire (SiNW) Devices
The integration of nickel silicide into silicon nanowire (SiNW) devices is a key area of research for developing next-generation transistors and nanoelectronic components. nih.gov In these devices, nickel silicide is used to form contacts and can even constitute entire sections of the nanowire, creating metal-semiconductor heterostructures (NiSi/SiNW). nih.gov These heterostructures are fundamental for building high-performance nanowire-based field-effect transistors (FETs). arxiv.orgnih.gov
The most common method for integrating NiSi into SiNWs is through a solid-state reaction. nih.gov This process typically involves depositing nickel onto specific regions of a SiNW, often the source and drain contact areas, and then using thermal annealing to drive the axial diffusion of nickel into the nanowire. arxiv.orgnist.gov This thermally activated intrusion results in the formation of a nickel silicide segment within the nanowire, creating an atomically sharp and well-defined interface between the metallic silicide and the semiconducting silicon. acs.orgnih.gov
The silicidation process in SiNWs is complex, with several nickel silicide phases—such as Ni₂Si, NiSi, and NiSi₂—that can form depending on the reaction conditions. acs.orgaps.org The specific phase formed is influenced by several factors:
Annealing Temperature and Time: Lower temperatures (around 300-450°C) tend to favor the formation of nickel-rich phases like Ni₂Si, while higher temperatures can lead to the formation of NiSi or the thermodynamically stable but higher-resistivity NiSi₂. nist.govresearchgate.net
Nanowire Crystallographic Orientation: The phase formation is orientation-dependent. For instance, SiNWs with a iaea.org growth direction tend to form θ-Ni₂Si, whereas rsc.org-oriented SiNWs can form epitaxial NiSi₂ at lower temperatures and transform to NiSi at higher temperatures (~700°C). researchgate.net
Nanowire Diameter and Strain: The kinetics of silicide growth and the resulting phase are also affected by the nanowire's dimensions and any inherent strain. acs.orgaps.org
These NiSi/SiNW heterostructures serve as ideal source and drain contacts in nanowire transistors, reducing series resistance and improving carrier injection into the channel. rsc.org The ability to precisely control the length of the silicided segments through controlled annealing allows for the fabrication of transistors with extremely short channel lengths, pushing the boundaries of device scaling. osti.gov However, controlling the silicide length and preventing issues like the local thickening or tapering of the nanowire during annealing remain significant fabrication challenges. arxiv.orgnist.gov
Nickel Silicides in Schottky Barrier Field-Effect Transistors (SB-FETs)
Nickel silicides play a pivotal role in the fabrication of Schottky barrier field-effect transistors (SB-FETs), an alternative device architecture to conventional MOSFETs. In an SB-FET, the heavily doped source and drain regions are replaced by a metallic silicide, which forms a Schottky barrier at the interface with the silicon channel. researchgate.netdntb.gov.ua Nickel silicide is a favored material for this purpose due to its mid-gap work function, which results in comparable Schottky barrier heights for both electrons and holes, enabling ambipolar device operation (i.e., the transistor can conduct both electrons and holes). researchgate.netarxiv.org
The use of NiSi for source/drain contacts offers several advantages in SB-FETs. It simplifies the fabrication process by eliminating the need for complex doping and activation steps, which are increasingly difficult to control in ultra-scaled devices. researchgate.net This leads to the formation of ultra-shallow and abrupt junctions, reducing parasitic series resistance. researchgate.netosti.gov
A key aspect of SB-FET research is the engineering of the Schottky barrier height (SBH). The SBH determines the ease with which charge carriers can be injected from the silicide into the channel and thus critically affects the transistor's performance. For NiSi on silicon, the barrier heights are approximately 0.6-0.65 eV for electrons and 0.45-0.5 eV for holes. researchgate.net While this allows for ambipolar behavior, it can also lead to high off-state leakage currents. Several strategies are being explored to modulate the SBH of nickel silicide:
Dopant Segregation (DS): By implanting dopants (like arsenic for n-type or boron for p-type) at the Ni/Si interface before silicidation, the dopants are pushed ahead of the advancing silicide front. mdpi.comssdm.jp This creates a very thin, highly doped layer at the silicide/silicon interface, which thins the Schottky barrier and facilitates carrier tunneling, effectively lowering the SBH. mdpi.comfigshare.com
Alloying: Introducing other metals, such as platinum (Pt) or rare-earth elements like ytterbium (Yb), can modify the work function of the resulting silicide. ssdm.jpresearchgate.net For example, incorporating Yb into Ni-silicide has been shown to lower its work function, making it more suitable for n-type SB-FETs. researchgate.net
Researchers have successfully fabricated high-performance, ultra-short channel SB-FETs using NiSi contacts on silicon nanowires, achieving channel lengths as small as 17 nm. dntb.gov.uarsc.org These devices demonstrate high on-currents and transconductance, showcasing the potential of NiSi-based SB-FETs for future nanoelectronic applications. dntb.gov.uarsc.org
Magnetic Properties and Spintronic Applications of Nickel Silicides
Ferromagnetism in Nickel Silicide Compounds
The magnetic properties of nickel silicides are a subject of considerable research, particularly given that nickel (Ni) is an elemental ferromagnet. However, extensive studies, including detailed neutron scattering experiments, have concluded that bulk, crystalline nickel silicide compounds such as NiSi are generally non-ferromagnetic and exhibit no magnetic ordering, even at very low temperatures. arxiv.orgnist.govresearchgate.net First-principles calculations support these experimental findings, indicating that the electronic structure of these silicides does not favor magnetism. nist.gov The formation of chemical bonds between nickel and silicon atoms alters the d-band of nickel, which is responsible for its ferromagnetism, leading to a quenching of the magnetic moment. osti.gov
Despite the non-magnetic nature of bulk NiSi, some studies have reported ferromagnetic behavior in specific nickel silicide nanostructures and compositions. For example, ferromagnetic characteristics have been observed at room temperature in Ni-rich silicide nanowires, specifically Ni₂Si and Ni₃₁Si₁₂. rsc.orgnih.gov Similarly, silicide-modified nickel materials, where silicon atoms are interstitially incorporated into the nickel lattice, have been shown to be ferromagnetic, although the saturation magnetization decreases significantly with the presence of silicon. acs.org Single-phase Ni₂Si nanoparticles have also been reported to exhibit ferromagnetic properties, with magnetic behavior that depends on particle size and temperature. mpg.debibliotekanauki.pl
The emergence of ferromagnetism in these specific cases is often attributed to factors such as nanoscale dimensions, the presence of Ni-rich phases where Ni-Ni interactions might still dominate, or interfacial effects. It is crucial to distinguish these findings from the intrinsic properties of stable, bulk nickel silicide compounds, which are robustly considered non-magnetic. nist.govnih.gov The conflicting reports highlight the complexity of magnetism in this material system, where the magnetic state is highly sensitive to stoichiometry, phase, and dimensionality.
Table 2: Magnetic Properties of Nickel Silicide Phases
| Nickel Silicide Phase | Reported Magnetic Behavior | Context/Conditions | Citation(s) |
| NiSi | Non-ferromagnetic | Bulk crystalline form; confirmed by neutron scattering and first-principles calculations. | arxiv.orgnist.govresearchgate.net |
| Ni₂Si | Ferromagnetic | Observed in single-crystalline nanowires and nanoparticles. | rsc.orgnih.govmpg.de |
| Ni₃₁Si₁₂ | Ferromagnetic | Observed in single-crystalline nanowires. | rsc.org |
| Silicide-Modified Ni | Ferromagnetic | Interstitial solid solution of Si in Ni; magnetization decreases with Si content. | acs.org |
Nickel Silicides in Magnetic and Memory Devices
While nickel silicides themselves are generally not ferromagnetic, they play an important enabling role in the development of spintronic and magnetic memory devices. missouri.eduresearchgate.net Their primary application in this context is not as the active magnetic layer but as a critical component for creating high-quality electrical contacts and interfaces for spin manipulation in silicon, the cornerstone material of the electronics industry. arxiv.orgresearchgate.net
The field of spintronics aims to utilize the spin of the electron, in addition to its charge, to store and process information. missouri.edu A major challenge in silicon-based spintronics is the efficient injection of a spin-polarized current from a ferromagnetic material into the non-magnetic silicon. researchgate.netnthu.edu.tw This is where nickel silicides become valuable. The solid-state reaction between nickel and silicon can form an atomically sharp, defect-free, and epitaxial interface. figshare.com Such a high-quality interface is crucial for minimizing spin scattering and preserving the spin polarization of electrons as they cross from a ferromagnet into silicon. researchgate.net
Recent research has focused on using Ni/Si heterostructures for spin injection. mdpi.comgoogle.com Although NiSi itself is non-magnetic, it can be used to form a Schottky barrier contact. This Schottky contact can help overcome the "conductivity mismatch" problem that typically hinders efficient spin injection from a metal into a semiconductor. Advanced techniques have even detected induced spin polarization in the silicon layer at the Ni/Si interface, opening pathways for creating silicon-based spintronic systems. mdpi.com In these device concepts, a separate ferromagnetic layer would be the source of spins, while the nickel silicide layer would facilitate their efficient transport into the silicon channel.
A patent has also mentioned the use of nickel silicide layers in magnetic memory devices, though the specific role is broadly defined within the device structure. The primary utility of nickel silicides in this domain remains their ability to form superior electrical contacts and well-defined interfaces compatible with standard CMOS processing, thereby facilitating the integration of magnetic functionality into conventional silicon technology. researchgate.netarxiv.org
Energy-Related Applications of Nickel Silicides
Nickel silicides are gaining attention in various energy-related fields due to their unique electronic properties, catalytic activity, and stability. Researchers are exploring their use in next-generation solar cells, bio-electrochemical systems, and high-capacity batteries.
Nickel Silicides in Dye-Sensitized Solar Cells (DSSCs)
In the realm of solar energy, nickel silicides are being investigated as a cost-effective alternative to the expensive platinum (Pt) catalyst typically used for the counter electrode in Dye-Sensitized Solar Cells (DSSCs). The counter electrode's role is to catalyze the reduction of the triiodide (I₃⁻) to iodide (I⁻) in the electrolyte, a critical step in the cell's operation.
Different phases of nickel silicide, including nickel monosilicide (NiSi), nickel disilicide (NiSi₂), and dinickel silicide (Ni₂Si), have been synthesized and tested for this purpose. kjmm.orgkjmm.org Studies show that both NiSi and NiSi₂ exhibit notable catalytic activity for the redox reaction. kjmm.org Research involving the formation of nickel silicide layers on silicon wafers through annealing at various temperatures revealed that different phases possess distinct catalytic efficiencies. kjmm.org For instance, a uniform NiSi phase demonstrated higher catalytic activity compared to island-like Ni₂Si or the NiSi₂ phase. kjmm.org
The energy conversion efficiency (ECE) of DSSCs using nickel silicide counter electrodes is a key performance metric. While still generally lower than their platinum-based counterparts, the results are promising. For example, DSSCs with NiSi₂ catalysts have achieved an ECE of 3.86%, compared to 5.49% for a standard Pt catalyst in one study. kjmm.org Another investigation found that a DSSC using a NiSi counter electrode reached an ECE of 3.29%. kjmm.org Furthermore, researchers have successfully formed Ni₂Si on inexpensive glass substrates using rapid thermal annealing (RTA), yielding DSSCs with ECEs of 3.16% to 3.66%, highlighting a path towards lower manufacturing costs. researchgate.netmrs-k.or.kr
| Nickel Silicide Phase | Reported Energy Conversion Efficiency (ECE) | Catalytic Activity (Relative to Pt) | Reference |
|---|---|---|---|
| NiSi | 1.31% - 3.29% | 89.69% | kjmm.orgkjmm.org |
| NiSi₂ | 3.86% | 66.07% | kjmm.orgkjmm.org |
| Ni₂Si (CEA) | 3.66% | 68% | mrs-k.or.kr |
| Ni₂Si (RTA) | 3.16% | 56% | mrs-k.or.kr |
Nickel Silicide Nanowire Anodes for Microbial Fuel Cells (MFCs)
Microbial fuel cells (MFCs) are bio-electrochemical devices that use microorganisms to convert chemical energy from organic waste into electricity. hydrogenfuelnews.comenergyhub.eu The efficiency of these cells is heavily dependent on the anode material, which must be biocompatible, conductive, and have a large surface area to facilitate electron transfer from the microbes. researchgate.net
A significant advancement in MFC technology involves the use of nickel silicide nanowires as the anode material. hydrogenfuelnews.comresearchgate.net In this design, nanowires are synthesized directly on a porous nickel foam substrate, creating a three-dimensional (3D) structure with semi-metallic properties. hydrogenfuelnews.comresearchgate.net This 3D configuration vastly increases the effective surface area for microbial attachment and enhances the charge transfer efficiency. researchgate.netipm.ac.ir
When tested in a microfluidic MFC system using E. coli, these nickel silicide nanowire anodes demonstrated a substantial improvement in performance compared to unmodified nickel foam anodes. Research has reported a peak power density of 323 mW m⁻² and a current density of 2.24 A m⁻². researchgate.netipm.ac.ir These results represent a 2.5-fold increase in power and a 4-fold boost in current, showcasing the potential of nanostructured nickel silicide to overcome previous limitations in MFC power output. researchgate.netipm.ac.ir
| Anode Material | Peak Power Density | Peak Current Density | Performance Improvement (vs. Bare Ni Foam) | Reference |
|---|---|---|---|---|
| Nickel Silicide Nanowires on Ni Foam | 323 mW m⁻² | 2.24 A m⁻² | ~2.5x Power, ~4x Current | researchgate.netipm.ac.ir |
| Bare Nickel Foam | N/A (Baseline) | N/A (Baseline) | - | researchgate.netipm.ac.ir |
Nickel Silicides in Lithium-Ion Battery (LIB) Anodes
Silicon is a highly attractive anode material for the next generation of lithium-ion batteries due to its theoretical capacity, which is more than ten times that of traditional graphite (B72142) anodes. albany.edufrontiersin.org However, silicon suffers from massive volume changes during the lithiation and delithiation cycles, leading to pulverization of the material, loss of electrical contact, and rapid capacity fading. frontiersin.org
Nickel silicides play a crucial role in mitigating these issues. By creating a composite anode of silicon and nickel silicide, the silicide phase can act as an electrochemically inactive but conductive buffer or "glue". albany.edu This intermetallic phase helps to maintain the structural integrity and electrical contact of the silicon particles during volume expansion and contraction, thus enhancing cycle stability. albany.edu
In one approach, 3D binder-free anodes were fabricated by depositing silicon nanoparticles onto nickel foam and annealing the structure to form a nickel silicide interlayer. frontiersin.org Studies showed that increasing the annealing time resulted in a thicker Ni₃Si₂ layer, which led to significantly improved capacity retention and power capability. frontiersin.org Full cells using these 3D Si-Ni₃Si₂ anodes delivered reversible capacities of 880 mAh/g at a C/10 rate and 530 mAh/g at a C/2 rate. frontiersin.org In other research, nickel silicides formed during the annealing of Si-C composites were found to act as catalysts, promoting the formation of cubic silicon carbide (β-SiC) at lower temperatures and improving the graphitization of the carbon component. mdpi.com
| Anode Configuration | Discharge Rate | Reversible Capacity (per mass of Si+Silicide) | Reference |
|---|---|---|---|
| 3D SiNPs on Ni Foam (forming Ni₃Si₂) | C/10 | 880 mAh/g | frontiersin.org |
| C/2 | 530 mAh/g | frontiersin.org |
Influence of Alloying Elements and Doping on Nickel Silicides
The properties of nickel silicides, particularly their formation temperature, phase stability, and morphological stability, can be significantly tailored by introducing alloying elements. researchgate.netresearchgate.netresearchgate.net This strategy is critical in applications like microelectronics, where precise control over the silicide film is necessary. Elements such as platinum, cobalt, tungsten, and molybdenum have been studied for their effects on the nickel-silicon reaction. researchgate.netresearchgate.net
Platinum (Pt) Alloying Effects on Nickel Silicides
Platinum is one of the most widely studied and utilized alloying elements for nickel silicide. researchgate.netiaea.org Its primary benefits are an increase in the thermal stability of the desired low-resistivity NiSi phase by delaying its transformation into the high-resistivity NiSi₂ phase and suppressing film agglomeration at high temperatures. researchgate.netaip.org Adding just 5 at.% of Pt can increase the NiSi₂ nucleation temperature by over 100 °C. aip.org
The addition of platinum to the initial nickel film has a profound effect on the kinetics and sequence of silicide phase formation. aip.org In the pure Ni-Si system, the δ-Ni₂Si phase typically forms first, followed by the formation of NiSi after all the nickel is consumed. Alloying with Pt alters this progression.
Studies using in-situ X-ray diffraction have shown that both Pt and another alloying element, Tungsten (W), slow down the consumption of the initial nickel layer, with the effect of W being more pronounced. aip.org The presence of Pt can also lead to the simultaneous formation of Ni₂Si and NiSi phases, which is not observed in the pure system. osti.govresearchgate.net
The specific phase sequence is also dependent on the concentration of platinum. At low Pt concentrations (e.g., 3-5 at.%), the sequence remains similar to pure nickel (δ-Ni₂Si followed by NiSi), although the reaction kinetics are slowed. aip.org However, as the platinum content increases to around 10-13 at.%, a different, epitaxially grown Ni₂Si phase, θ-Ni₂Si, appears as the first silicide to form. aip.orgaip.org This change is attributed to Pt's influence on the nucleation process and interfacial energies. aip.org Platinum tends to be pushed ahead of the growing silicide front and segregates at grain boundaries and interfaces, where it can act as a diffusion barrier, thereby slowing down the growth kinetics. osti.govresearchgate.net
| Alloying Condition | Observed Kinetic Effect | First Silicide Phase Formed | Reference |
|---|---|---|---|
| Pure Ni | Sequential formation | δ-Ni₂Si | aip.org |
| Ni with low Pt content (3-5 at.%) | Slows down Ni consumption; sequential formation | δ-Ni₂Si | aip.org |
| Ni with high Pt content (10-13 at.%) | Simultaneous formation of Ni₂Si and NiSi can occur | θ-Ni₂Si | aip.orgosti.govresearchgate.net |
Modification of Nickel Silicide Interface Structure and Electronic Properties
The interface between nickel silicide and the silicon substrate is a critical region that dictates the electronic performance and physical integrity of the contact in microelectronic devices. Research has focused on modifying this interface to enhance electrical properties and ensure structural stability.
A primary challenge in forming ultra-thin nickel silicide films is the excessive diffusion of nickel atoms into the silicon substrate. This can lead to the formation of high-resistance silicide phases, such as Ni₂Si, and create a rough, non-uniform interface, sometimes with a "pyramid" structure, which increases leakage current and can cause device failure. aip.org
One effective modification technique involves the introduction of a very thin platinum (Pt) insertion layer (0.5 to 2.0 nm) between the nickel-platinum (NiPt) alloy film and the silicon substrate. aip.orgaip.org This Pt interlayer acts as a diffusion barrier, effectively suppressing the excessive diffusion of Ni atoms. aip.org This controlled reaction promotes the formation of the desired low-resistance NiSi phase and results in a flatter, smoother silicide/silicon interface. aip.orgaip.org The improved interface structure directly translates to enhanced electronic properties. Studies have demonstrated that the introduction of a Pt insertion layer can significantly reduce the sheet resistance of the resulting silicide film. aip.org For example, the sheet resistance of a 9 nm NiPt film was reduced by nearly 50% with the addition of a Pt interlayer. aip.orgresearcher.life
Another critical issue is the formation of voids at the nickel-silicide interface during thermal annealing, which compromises the adhesion of the metal contact. researchgate.net The failure point in adhesion tests is often identified at this void-filled interface. researchgate.net A process modification to overcome this involves a multi-step approach: initial annealing to form the silicide, selective etching to remove un-reacted nickel, and subsequent re-plating of nickel onto the formed silicide after a hydrofluoric acid (HF) treatment. This method has been shown to eliminate the voids and achieve excellent adhesion. researchgate.net
Furthermore, pulsed laser annealing (PLA) has been explored as an alternative to conventional rapid thermal annealing (RTA). PLA can induce liquid phase diffusion, leading to a mixing of silicide and silicon that results in a flatter interface and the formation of a uniform, silicon-rich NiSi₂ phase, which can be beneficial for modulating the contact's Schottky barrier height. nycu.edu.tw
Table 1: Effect of Pt Interlayer on Sheet Resistance of NiPt Silicide Films
| Sample Structure | Sheet Resistance (Ω/sq) | Improvement |
|---|---|---|
| NiPt film without Pt interlayer | 27.6 | - |
Data sourced from a study on 9 nm NiPt thin films. aip.org
Enhanced Thermal Stability of Platinum-Alloyed Nickel Silicides
A significant limitation of pure nickel monosilicide (NiSi) for advanced semiconductor manufacturing is its relatively poor thermal stability. ntu.edu.sg Above temperatures of approximately 750°C, NiSi tends to agglomerate or transform into the high-resistivity nickel disilicide (NiSi₂) phase, which is detrimental to device performance. ntu.edu.sg A widely adopted and effective solution to this problem is the alloying of nickel with a small amount of platinum (typically 5-15 at. %). mundfab.euntu.edu.sg
The addition of Pt to form a Ni(Pt)Si alloy significantly enhances the thermal stability of the desirable monosilicide phase. researchgate.netcapes.gov.br Research consistently shows that Ni(Pt)Si can withstand higher processing temperatures before degrading. The presence of Pt delays the nucleation of the NiSi₂ phase and postpones the agglomeration of the silicide film. ntu.edu.sgresearchgate.net This extends the thermal processing window, which is crucial for modern CMOS fabrication. ntu.edu.sg
The degree of stability enhancement depends on the film thickness and Pt concentration.
For a 30 nm thick Ni(Pt) film, stable sheet resistance was maintained up to 750°C, while a 15 nm film was stable up to 700°C. ntu.edu.sg
Raman spectroscopy studies have confirmed the presence of the NiSi phase in Ni(Pt) alloys at temperatures up to 900°C, a point where pure NiSi would have fully transformed to NiSi₂. ntu.edu.sg
In studies on nickel germanosilicide, which suffers from degradation starting at 400°C, the addition of 10-15 at. % Pt delayed significant degradation until 600°C. aip.org
The mechanism behind this stabilization is multifaceted. Ab initio computations and experimental observations suggest that Pt atoms have a low solubility in the initial Ni₂Si phase but are readily incorporated into the NiSi lattice, preferentially occupying silicon sites. aip.orgresearchgate.net This incorporation stabilizes the NiSi phase thermodynamically. Furthermore, the presence of Pt is thought to expand the NiSi lattice, which influences the film's texture and lowers the interfacial energy, thereby increasing the activation energy for agglomeration and phase transformation. ntu.edu.sgaip.org
Table 2: Reported Thermal Stability of Pure NiSi vs. Pt-Alloyed Nickel Silicides
| Material System | Film Thickness | Max. Stability Temperature (°C) | Limiting Factor | Source(s) |
|---|---|---|---|---|
| Pure NiSi | N/A | ~750 | NiSi₂ nucleation | ntu.edu.sg |
| Ni(Pt)Si | 15 nm | 700 | Agglomeration | ntu.edu.sg |
| Ni(Pt)Si | 30 nm | 750 | Agglomeration | ntu.edu.sg |
| Ni(Pt)Si | 24 nm | ~550 | Transition to NiSi₂ | mundfab.eu |
| Ni(Pt)Si | N/A | >850 | NiSi₂ nucleation | researchgate.net |
| Ni(Pt)Si | N/A | 900 | NiSi₂ nucleation | ntu.edu.sg |
Dopant Redistribution and Effects in Nickel Silicide Systems (e.g., Boron, Arsenic, Phosphorus)
During the formation of nickel silicide on doped silicon, a process known as silicidation-induced dopant segregation (SIDS) occurs, where dopant atoms are redistributed. aip.org This phenomenon is of great interest as it can be harnessed to engineer the electronic properties at the silicide-silicon contact, particularly the Schottky barrier height (SBH), which governs contact resistance. tuwien.ac.at The behavior of the dopant depends on its species, its solubility and diffusivity in the different silicide phases (Ni₂Si, NiSi), and the processing conditions. tuwien.ac.atresearchgate.net
Arsenic (As): Arsenic exhibits a strong "snowplow" effect, where it is pushed out of the growing silicide layer and piles up in the silicon just ahead of the moving silicide/Si interface. tuwien.ac.ataip.org This is attributed to the higher diffusivity of As and its low solubility within the silicide. tuwien.ac.at This segregation can create an extremely thin, highly-doped silicon layer at the interface, which narrows the Schottky barrier and facilitates carrier tunneling, thereby lowering the effective SBH and contact resistance. aip.orgtuwien.ac.at Systematic studies have shown that the sharpest dopant profiles and highest peak concentrations are achieved using low implantation energies and forming thin NiSi layers. aip.orgaip.org A two-step annealing process can further enhance the steepness of the dopant profile, achieving an effective SBH as low as 0.12 eV. aip.orgaip.org
Boron (B): Boron also undergoes redistribution, but its behavior is more complex. Studies show that boron tends to accumulate at both the silicide surface and the silicide/Si interface. aip.org At sufficiently high concentrations (e.g., >10¹⁹ atoms/cm³), boron can have a strong effect on the silicide formation process itself. google.com The presence of high levels of boron can retard the formation of NiSi, favoring the creation of the more metal-rich Ni₂Si phase at temperatures where NiSi would typically form on lightly doped silicon. google.com
Phosphorus (P): The redistribution of phosphorus is highly dependent on the specific silicide system. In pure nickel silicide systems, significant pile-up at the interfaces is not typically observed. aip.org However, in platinum-alloyed nickel silicide (e.g., Ni₀.₉Pt₀.₁Si), phosphorus segregation is observed at the silicide surface and at the Ni₂Si and NiSi interfaces. aip.org This behavior is attributed to a very low solubility of phosphorus in both the Ni₂Si and NiSi phases, combined with its rapid diffusion through grain boundaries to the interfaces. aip.org
Table 3: Summary of Dopant Redistribution During Nickel Silicidation
| Dopant | Redistribution Behavior | Primary Effect(s) | Source(s) |
|---|---|---|---|
| Arsenic (As) | Strong "snowplow" effect; piles up at the silicide/Si interface. | Lowers effective Schottky barrier height by creating a highly doped interfacial layer. | aip.orgtuwien.ac.ataip.org |
| Boron (B) | Accumulates at the silicide surface and the silicide/Si interface. | At high concentrations, can alter phase formation sequence (favors Ni₂Si over NiSi). | aip.orggoogle.com |
| Phosphorus (P) | Minimal pile-up in pure NiSi systems. Segregation observed at interfaces in Ni(Pt)Si systems. | Low solubility in silicide phases; redistribution is sensitive to alloying elements like Pt. | aip.org |
Future Research Directions for Nickel Silicides
Advanced Fabrication and Patterning Techniques for Nickel Silicides
Future research in nickel silicide fabrication is geared towards achieving greater control over material properties at the nanoscale, enabling their integration into next-generation electronic and energy devices. Key areas of investigation include the development of novel synthesis and patterning methods that offer precise control over stoichiometry, morphology, and crystalline structure.
One promising direction is the refinement of atomic layer deposition (ALD) and chemical vapor deposition (CVD) techniques. These methods allow for the conformal growth of ultra-thin nickel silicide films with atomic-level precision, which is crucial for creating uniform contacts in advanced transistor architectures. Research is focused on developing new precursors and optimizing process parameters to control the phase formation of nickel silicides, such as NiSi and NiSi₂, with high selectivity. For instance, researchers have successfully synthesized dense single-crystalline Ni₂Si, Ni₃Si₂, and NiSi nanowires by tuning the reaction temperature and SiH₄ flow rate during CVD. researchgate.net
Electroless plating is another area receiving significant attention due to its cost-effectiveness and potential for large-scale manufacturing. technic.com This technique allows for the direct deposition of a nickel seed layer onto silicon, which upon annealing, forms a low-resistivity nickel silicide contact. technic.com Future work will likely focus on optimizing the plating bath composition and annealing conditions to achieve uniform, thin NiSi layers compatible with shallow junction solar cells. technic.com
For patterning, researchers are exploring advanced lithographic techniques to create well-defined nickel silicide nanostructures. This includes methods like screen printing of etch resists followed by etching to pattern the active areas for silicidation. technic.com Another innovative approach is the use of a "plasma-thermal" atomic layer etching process. aip.org This technique involves converting a metallic Ni layer into NiO using an oxygen plasma, followed by the removal of NiO with formic acid vapor, enabling highly selective and anisotropic etching. aip.org
Furthermore, the solid-state reaction of nickel with silicon nanowires (Si NWs) is a key area of research for fabricating one-dimensional (1D) nanostructures. nih.gov Techniques like in-situ transmission electron microscopy (TEM) are being used to observe the real-time dynamics of nickel diffusion and silicide formation within Si NWs. nih.govacs.org This allows for a deeper understanding of how factors like temperature and crystalline defects influence the growth kinetics and morphology of the resulting nickel silicide nanowires. nih.govacs.org A novel approach involves the use of Joule heating to selectively silicide nickel contacts on silicon nanowires, enabling the fabrication of devices with channel lengths down to 8 nm. arxiv.org
Finally, the development of additive manufacturing (AM) techniques, such as laser metal deposition, is being explored for creating complex nickel silicide components. mdpi.com While challenges like brittleness remain, AM offers the potential to fabricate parts with tailored microstructures for high-temperature and corrosive environments. mdpi.com
Understanding Complex Interfacial Phenomena in Nickel Silicide Systems
A deeper understanding of the complex phenomena occurring at the interface between nickel silicide and silicon is critical for optimizing device performance and reliability. Future research will focus on elucidating the intricate interplay of diffusion, phase formation, and defect interactions at these interfaces.
A key area of investigation is the diffusion kinetics of nickel and silicon atoms during the silicidation process. Researchers are employing advanced characterization techniques like in-situ transmission electron microscopy (TEM) to observe the real-time movement of atoms and the evolution of different nickel silicide phases. nih.govacs.org These studies have revealed that nickel is the dominant diffusing species, and its diffusion rate is significantly influenced by temperature and the presence of crystalline defects in the silicon. nih.govacs.orgaip.org For example, the diffusion of Ni along the <110> directions in crystalline Si is progressive, while it is suppressed along the aip.org direction, leading to the formation of 2D nanosheets. aip.org
The phase sequence during nickel silicide formation is another critical aspect. The process typically involves the formation of a metal-rich phase like Ni₂Si at lower temperatures, which then transforms into the desired low-resistivity NiSi phase at higher temperatures. researchgate.net However, at even higher temperatures, the formation of the high-resistivity NiSi₂ phase can occur, which is detrimental to device performance. researchgate.net Future research aims to precisely control the thermal budget, including the use of rapid thermal annealing (RTA) and laser annealing, to favor the formation of the NiSi phase while suppressing the nucleation of NiSi₂. researchgate.netaip.org
Interfacial segregation of dopants and impurities is also a significant concern. For instance, in systems containing tin (Sn), Sn has been observed to segregate at the NiSi₂/Si interface, which can modify the electrical properties of the heterostructure. nih.govacs.org Similarly, the segregation of arsenic (As) at the silicide-silicon interface has been observed after the phase-forming anneal. ibm.com Understanding and controlling this segregation is crucial for maintaining the desired electronic properties of the contacts.
The role of stress and strain at the nickel silicide/silicon interface is another important research direction. The lattice mismatch between the silicide and silicon can induce stress, which can affect the stability and electronic properties of the interface. Techniques like X-ray diffraction are being used to determine the stress in nickel monosilicide films. arxiv.org
Finally, the development of advanced computational models, such as those based on density functional theory (DFT) and molecular dynamics (MD) , will play a crucial role in complementing experimental studies. arxiv.orgcore.ac.uk These simulations can provide fundamental insights into the thermodynamics and kinetics of phase formation and diffusion at the atomic level, accelerating the optimization of fabrication processes. researchgate.netarxiv.orgcore.ac.uk
Exploiting Quantum Effects in Nickel Silicide Nanostructures
As the dimensions of electronic components continue to shrink, quantum mechanical effects become increasingly prominent. Future research on nickel silicide nanostructures will focus on harnessing these quantum phenomena to develop novel devices with enhanced functionalities.
A key area of interest is quantum confinement in nickel silicide nanowires and nanosheets. When the dimensions of these structures are reduced to the scale of the electron wavelength, the energy levels of the electrons become quantized. aip.orgspie.org This can lead to size-dependent optical and electronic properties. For instance, ultra-thin nickel silicide nanosheets have been shown to exhibit noticeable photoluminescence, which is attributed to quantum confinement effects. aip.org Further research will explore how to precisely control the size and shape of these nanostructures to tune their quantum properties for applications in optoelectronics and quantum computing.
Ballistic transport is another quantum effect that could be exploited in nickel silicide nanostructures. In sufficiently short and defect-free nanowires, electrons can travel without scattering, leading to extremely low resistance. The ability to fabricate nickel silicide/silicon/nickel silicide heterostructures with channel lengths in the nanometer regime opens up possibilities for creating ballistic transistors. arxiv.org Research in this area will focus on improving the fabrication techniques to create highly crystalline and atomically sharp interfaces to minimize scattering.
Tunneling phenomena in nickel silicide junctions are also being investigated. By creating ultra-thin silicon channels between two nickel silicide electrodes, it is possible to fabricate tunnel devices where the current is controlled by quantum mechanical tunneling through the silicon barrier. arxiv.org The real-time monitoring of the silicidation process allows for precise control over the channel length, which is crucial for tuning the tunneling characteristics. arxiv.org
The development of nickel silicide quantum dots is another exciting frontier. These zero-dimensional nanostructures exhibit discrete energy levels, similar to atoms, and could serve as the building blocks for quantum bits (qubits) in quantum computers. While the synthesis of silicon and germanium quantum dots is more established, the unique properties of nickel silicides could offer advantages for specific quantum applications. helmholtz-berlin.de
To fully exploit these quantum effects, significant advancements in materials synthesis and characterization are required. This includes developing methods for creating highly uniform and defect-free nanostructures with precise control over their dimensions and interfaces. Advanced spectroscopic and microscopic techniques will be essential for probing the quantum states and transport properties of these systems.
Integration of Nickel Silicides with Emerging Technologies
The unique properties of nickel silicides, including their low electrical resistivity, thermal stability, and compatibility with silicon processing, make them attractive for integration into a wide range of emerging technologies beyond conventional CMOS devices.
In the field of renewable energy , nickel silicides are being explored as catalysts for the hydrogen evolution reaction (HER) in water electrolysis. rit.edu Nanostructured nickel silicide, specifically nanoporous Ni₂Si, has shown significantly higher activity and stability compared to traditional nickel-based catalysts. rit.edu Future research will focus on optimizing the nanostructure and composition of nickel silicide catalysts to further enhance their efficiency for green hydrogen production. rit.edu Additionally, nickel silicides are being investigated as contact materials in silicon photovoltaics to replace expensive silver, with NiSi being a promising candidate due to its low resistivity and contact resistance. rsc.org
For thermoelectric applications , which involve the conversion of heat into electrical energy, semiconducting metal silicides are considered promising materials. researchgate.net One-dimensional nanostructures, such as nanowires, are particularly interesting because their reduced dimensions can lower thermal conductivity while potentially enhancing the Seebeck coefficient and electrical conductivity through quantum confinement effects. researchgate.net Research will focus on synthesizing nickel silicide nanowires with optimized thermoelectric properties.
In the realm of spintronics , which utilizes the spin of electrons in addition to their charge, nickel silicide nanowires are being investigated for their magnetic properties. researchgate.net The ability to control the magnetic state of these nanowires could lead to the development of new types of data storage and logic devices.
Nickel silicides are also finding applications in additive manufacturing (AM) for creating high-performance components for demanding environments. mdpi.com Their high-temperature strength and resistance to oxidation and corrosion make them suitable for applications like turbine blades. mdpi.com Research in this area is focused on overcoming the inherent brittleness of nickel silicides by alloying them with other elements and optimizing the AM process parameters. mdpi.com
Furthermore, the integration of nickel silicides into phase-change memory (PCM) devices is being explored, where they can serve as efficient electrodes or heaters. Their compatibility with CMOS technology makes them an attractive option for creating compact and integrated memory solutions.
The successful integration of nickel silicides into these emerging technologies will require a multidisciplinary approach, combining materials science, chemistry, physics, and engineering. Continued research into the fundamental properties of nickel silicides and the development of advanced fabrication and integration techniques will be crucial for realizing their full potential.
Q & A
Q. What statistical approaches validate predictive models for silicon recovery in Ni-Si alloys?
- Methodological Answer : Compare artificial neural network (ANN) predictions with experimental recovery data using root-mean-square error (RMSE). For example, ANN models in stir-casting alloys achieve RMSE < 2.5% for silicon recovery when trained on >100 datasets (Table 2) .
- Data Reference :
| Sample | Experimental Si Recovery (%) | Predicted Si Recovery (%) |
|---|---|---|
| 1 | 78.2 | 76.5 |
| 2 | 82.4 | 84.1 |
Q. How can researchers enhance the reliability of phase diagrams for Ni-Si systems?
- Methodological Answer : Use high-throughput combinatorial screening with 10+ alloy compositions. Validate phase boundaries via differential scanning calorimetry (DSC) and in-situ synchrotron XRD. Publish raw data in open-access repositories for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
